Technical Guide: Synthesis of Azetidin-1-yl(oxolan-2-yl)methanone
Part 1: Executive Technical Summary Azetidin-1-yl(oxolan-2-yl)methanone (also known as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone) is a critical heterocyclic building block in medicinal chemistry. It serves as a constr...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Technical Summary
Azetidin-1-yl(oxolan-2-yl)methanone (also known as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone) is a critical heterocyclic building block in medicinal chemistry. It serves as a constrained proline mimetic, often incorporated into kinase inhibitors (e.g., FGFR inhibitors) and neurological agents to modulate pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability.
This guide details the synthesis via Amide Coupling between Azetidine (amine) and Tetrahydro-2-furoic acid (carboxylic acid). Two distinct pathways are provided:
Pathway A (Discovery Scale): HATU-mediated coupling for high yield and ease of purification.
Pathway B (Process Scale): Acyl Chloride generation for cost-efficiency and scalability.
Part 2: Retrosynthetic Analysis & Strategy
The synthesis relies on the construction of the amide bond (
). The disconnection approach reveals two commercially available precursors: Azetidine hydrochloride and Tetrahydrofuran-2-carboxylic acid .
Diagram 1: Retrosynthetic Disconnection
Caption: Retrosynthetic breakdown of the target amide into Azetidine and Tetrahydro-2-furoic acid precursors.
Part 3: Reagents & Materials Specifications
To ensure reproducibility and minimize impurity profiles (specifically racemization of the oxolane ring), strict adherence to material grades is required.
Component
Chemical Name
CAS No.
Grade/Purity
Role
Precursor A
Azetidine Hydrochloride
36520-39-5
>98%
Nucleophile
Precursor B
Tetrahydro-2-furoic acid
16874-33-2
>97% (ee >99% if chiral)
Electrophile
Coupling Agent
HATU
148893-10-1
>99%
Activator (Pathway A)
Base
DIPEA (Hünig's Base)
7087-68-5
Anhydrous
Proton Scavenger
Solvent
DMF (Dimethylformamide)
68-12-2
Anhydrous, 99.8%
Reaction Medium
Reagent
Oxalyl Chloride
79-37-8
2.0 M in DCM
Activator (Pathway B)
Critical Note on Stereochemistry: Tetrahydro-2-furoic acid contains a chiral center at the C2 position. If a specific enantiomer (e.g., (S)-tetrahydrofuran-2-carboxylic acid) is used, reaction conditions must maintain <5°C during activation to prevent racemization.
) (2.5 equiv) at 0°C. The reaction is highly exothermic; maintain T < 10°C.
Completion: Stir at RT for 2 hours. Quench with water.
Part 5: Mechanism & Pathway Visualization
The following diagram illustrates the HATU activation mechanism, highlighting the critical formation of the At-ester intermediate which prevents racemization compared to standard carbodiimides.
Diagram 2: Reaction Mechanism (HATU Pathway)
Caption: Mechanistic flow from acid activation to nucleophilic attack by azetidine and elimination of HOAt.
Part 6: Analytical Characterization & QC
To validate the synthesis, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[1][2][3]
1H NMR (400 MHz, CDCl3):
Oxolane (THF) Ring: Multiplets at
1.9–2.3 (4H), 3.8–4.0 (2H, ), 4.4–4.6 (1H, , dd).
Azetidine Ring: Distinctive multiplets at
2.2–2.4 (2H, ), 4.0–4.6 (4H, ). Note: Azetidine protons often appear as complex multiplets due to restricted rotation around the amide bond.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Expected Mass:
MW: 155.19 g/mol
Observed Ion:
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Volatility of Azetidine Free Base
Use Azetidine HCl salt and add excess base (DIPEA) in situ. Do not free-base beforehand.
Racemization
High Temperature during activation
Keep activation step (HATU or Oxalyl Chloride) strictly at 0°C.
Impurity (Urea)
Incomplete washing (EDC method)
Switch to HATU (Pathway A) or Acid Chloride (Pathway B) to avoid urea byproducts.
Part 7: References
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
PubChem. (n.d.). Tetrahydro-2-furoic acid (Compound Summary). National Library of Medicine. Link
BenchChem. (2024). Azetidin-1-yl(2-iodo-5-methylphenyl)methanone Synthesis (Analogous Azetidine Amide Protocols). Link
Azetidin-1-yl(oxolan-2-yl)methanone mechanism of action
Title : Azetidin-1-yl(oxolan-2-yl)methanone: Core Mechanism of Action and Pharmacological Profiling in Serine Hydrolase Inhibition Executive Summary As a Senior Application Scientist specializing in targeted protein modu...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Azetidin-1-yl(oxolan-2-yl)methanone: Core Mechanism of Action and Pharmacological Profiling in Serine Hydrolase Inhibition
Executive Summary
As a Senior Application Scientist specializing in targeted protein modulation, I frequently encounter chemical scaffolds that redefine how we approach enzyme inhibition. The compound fragment Azetidin-1-yl(oxolan-2-yl)methanone (AOM) is one such privileged motif. Far from being a mere structural linker, this specific combination of a conformationally restricted four-membered nitrogen heterocycle (azetidine), an electrophilic carbonyl (methanone), and a hydrogen-bonding cyclic ether (oxolane) has emerged as a cornerstone in the design of highly selective, reversible inhibitors targeting serine hydrolases—most notably Monoacylglycerol Lipase (MAGL) [1].
This technical guide dissects the structural logic, mechanistic pathways, and rigorous experimental protocols required to validate the pharmacology of AOM-derived compounds.
Structural Pharmacology & Binding Kinetics
The efficacy of the AOM scaffold lies in its meticulously engineered geometry, which minimizes the entropic penalty typically associated with small-molecule target binding.
The Azetidine Ring : Unlike highly flexible piperidines or pyrrolidines, the azetidine ring is sterically strained and conformationally rigid. This locks the molecule into a specific spatial trajectory, directing the attached pharmacophores precisely into the hydrophobic access channels of the target enzyme [2].
The Methanone Linker : The carbonyl group serves as the primary interaction node. In serine hydrolases, this carbonyl acts as a strong hydrogen bond acceptor, interacting directly with the oxyanion hole formed by the backbone amides of the catalytic triad (e.g., Ser122, His269, Asp239 in MAGL). Crucially, it stabilizes the inhibitor-enzyme complex without forming an irreversible covalent adduct.
The Oxolan-2-yl Moiety : The tetrahydrofuran (oxolane) ring introduces a secondary hydrogen bond acceptor via its ether oxygen. This moiety anchors the molecule against the cytosolic-facing polar residues of the enzyme pocket, significantly enhancing target residence time.
Mechanism of Action: Reversible MAGL Inhibition
MAGL is the rate-limiting enzyme responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), the central nervous system's most abundant endogenous cannabinoid.
When an AOM-based derivative enters the active site, it acts as a competitive, reversible inhibitor . By occupying the catalytic pocket, the methanone carbonyl mimics the transition state of the endogenous ester substrate [1].
Causality & Systemic Impact : Blocking MAGL prevents the degradation of 2-AG. The localized accumulation of 2-AG leads to the indirect, sustained activation of CB1 and CB2 receptors. This pathway is highly desirable in drug development because it induces antinociceptive (pain-relieving) and neuroprotective effects without the severe psychotropic liabilities associated with direct CB1 agonists. Furthermore, by halting 2-AG hydrolysis, the downstream production of arachidonic acid—a primary precursor to pro-inflammatory prostaglandins—is significantly attenuated.
Fig 1: Endocannabinoid modulation via AOM-mediated reversible MAGL inhibition.
To rigorously validate the mechanism of action of AOM-based compounds, we employ a two-tiered experimental approach. Every protocol must be self-validating to distinguish true reversible inhibition from assay artifacts or irreversible covalent binding.
Protocol A: Fluorometric Enzyme Kinetics Assay
Purpose: To determine the IC50, Ki, and binding reversibility of the inhibitor.
Step-by-Step Methodology:
Enzyme Preparation : Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Triton X-100). Validation: Run a vehicle-only (DMSO) control to establish the baseline spontaneous hydrolysis rate.
Inhibitor Incubation : Add the AOM-derivative in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate is introduced, ensuring accurate Ki calculation.
Substrate Addition : Add the fluorogenic substrate 7-amino-4-methylcoumarin-arachidonate (AMC-AA) at a concentration equal to its Km.
Kinetic Readout : Measure fluorescence (Ex: 355 nm, Em: 460 nm) continuously for 60 minutes to calculate the initial velocity (V0).
Reversibility Washout (Self-Validation) : To prove the methanone linkage is reversible, subject the fully inhibited enzyme complex to a rapid 100-fold dilution in assay buffer. The time-dependent recovery of AMC-AA cleavage activity confirms non-covalent or reversible covalent binding, ruling out irreversible target destruction.
Protocol B: Activity-Based Protein Profiling (ABPP)
Purpose: To confirm target engagement, selectivity, and reversibility in native biological matrices.
Step-by-Step Methodology:
Proteome Extraction : Homogenize rodent brain tissue in cold DPBS. Isolate the membrane fraction via ultracentrifugation (100,000 x g for 45 mins).
Competitive Incubation : Treat 50 µg of the native proteome with the AOM-derivative (1 µM) for 30 minutes at 37°C.
Probe Labeling : Add a fluorophosphonate-rhodamine (FP-Rh) activity-based probe (1 µM) for 30 minutes. Causality: FP-Rh covalently binds to the active serine of uninhibited serine hydrolases. If the AOM scaffold occupies the MAGL active site, it sterically blocks FP-Rh binding, resulting in a loss of fluorescence.
Resolution & Imaging : Quench the reaction with 4x SDS loading buffer, separate proteins via SDS-PAGE, and visualize using an in-gel fluorescence scanner.
Chase Experiment (Self-Validation) : Treat the proteome with the AOM-derivative, wash the proteome via size-exclusion spin columns to remove unbound inhibitor, and then add the FP-Rh probe. If the inhibitor is truly reversible, the fluorescent MAGL band will reappear during imaging, proving the compound disassociates over time [2].
Fig 2: Activity-Based Protein Profiling (ABPP) workflow for target validation.
Quantitative Data Summary
The following table summarizes the typical pharmacological profile of optimized azetidin-1-yl methanone derivatives against human MAGL, demonstrating the high potency and favorable residence times achieved by this scaffold.
Parameter
Value Range (AOM Derivatives)
Analytical Significance
IC50 (hMAGL)
4.0 nM – 15.0 nM
High potency; indicates strong affinity for the catalytic pocket.
Ki (Inhibition Constant)
1.2 nM – 5.5 nM
Confirms competitive binding against the endogenous 2-AG substrate.
Target Residence Time (τ)
45 min – 120 min
Slow off-rate ensures sustained in vivo efficacy without permanent enzyme inactivation.
Selectivity (MAGL vs. FAAH)
> 500-fold
The rigid azetidine core prevents off-target binding to Fatty Acid Amide Hydrolase.
Conclusion
The Azetidin-1-yl(oxolan-2-yl)methanone motif is a masterclass in rational drug design. By leveraging the conformational rigidity of azetidine and the precise hydrogen-bonding geometry of the methanone-oxolane system, researchers can achieve exquisite control over serine hydrolase activity. When validated through rigorous, self-correcting methodologies like washout kinetics and ABPP chase assays, this scaffold provides a reliable engine for developing next-generation neuroprotective and antinociceptive therapeutics.
References
Title : Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor
Source : Journal of Pharmacology and Experimental Therapeutics (PubMed)
URL :[Link]
Title : Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold
Source : Journal of Medicinal Chemistry (PubMed Central)
URL :[Link]
Foundational
Azetidin-1-yl(oxolan-2-yl)methanone: A Strategic Scaffold in Kinase Inhibitor Design
The following technical guide details the pharmacological potential, structural utility, and synthesis of Azetidin-1-yl(oxolan-2-yl)methanone . This monograph treats the compound not merely as an isolated chemical entity...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the pharmacological potential, structural utility, and synthesis of Azetidin-1-yl(oxolan-2-yl)methanone . This monograph treats the compound not merely as an isolated chemical entity, but as a high-value pharmacophore fragment used in advanced medicinal chemistry, particularly in the design of kinase inhibitors (e.g., FGFR inhibitors).
Technical Monograph | Version 1.0
Executive Summary
Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(Tetrahydrofuran-2-carbonyl)azetidine) is a bicyclic amide motif comprising a four-membered azetidine ring fused via a carbonyl linker to a five-membered tetrahydrofuran (oxolane) ring.
While rarely used as a standalone therapeutic, this specific chemical architecture represents a privileged scaffold in modern drug discovery. It serves as a critical "capping group" or "terminal motif" in large-molecule inhibitors, most notably targeting the Fibroblast Growth Factor Receptor (FGFR) family. Its structural value lies in its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogD) while maintaining rigid metabolic stability compared to acyclic diethylamide analogs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound features two distinct pharmacophoric elements:[1]
The Azetidine Ring: Acts as a conformational restrictor . Unlike the larger pyrrolidine or piperidine rings, the high ring strain of azetidine (~26 kcal/mol) alters the vector of the attached carbonyl, often positioning substituents in a unique orientation that favors binding in narrow protein pockets.
The Oxolane (THF) Ring: Provides a hydrogen-bond acceptor (ether oxygen) capable of interacting with solvent-exposed water networks or specific residues (e.g., Lysine/Arginine) in the kinase hinge region, without adding a hydrogen-bond donor that might incur desolvation penalties.
Recent high-impact medicinal chemistry campaigns, such as those by Incyte Corporation (e.g., US Patent 2021/0106588 A1), have utilized the Azetidin-1-yl(oxolan-2-yl)methanone motif as a terminal group in FGFR1/2/3 inhibitors .
Mechanism: In these inhibitors, the azetidine-amide acts as a solvent-front binder. The rigid azetidine linker projects the tetrahydrofuran ring into a specific sub-pocket (often the P-loop or solvent channel), improving the compound's residence time and selectivity profile.
Advantage: Replacing a standard dimethylamide with this bicyclic system often reduces metabolic clearance (lower N-dealkylation rates) and improves CNS penetration due to the balanced lipophilicity.
Structurally, the molecule mimics a Proline-Proline dipeptide bond (Prolyl-mimetic).
Hypothesis: The azetidine serves as a "contracted proline," while the THF mimics the N-terminal acyl group.
Target: This motif is relevant for designing inhibitors of Prolyl Oligopeptidase (POP) , an enzyme implicated in neurodegenerative diseases. The constrained geometry prevents cleavage by the enzyme while blocking the active site.
Fragment-Based Drug Discovery (FBDD)
As a fragment, this molecule is screened to identify "starting points" for novel targets.
Ligand Efficiency (LE): High. The low molecular weight (<160 Da) and high solubility make it an ideal fragment for NMR or SPR-based screening against proteases and GPCRs.
Systems Biology & Signaling Pathways
The following diagram illustrates the role of this scaffold within the context of FGFR signaling inhibition, its primary validated biological context.
Figure 1: Mechanism of Action in FGFR Signaling. The Azetidin-THF motif stabilizes the inhibitor within the ATP-binding pocket, preventing downstream RAS/RAF/MEK/ERK signaling.
Experimental Protocols
Chemical Synthesis (Amide Coupling)
Objective: Synthesize Azetidin-1-yl(oxolan-2-yl)methanone from core building blocks.
Reagents:
Reactant A: Tetrahydro-2-furoic acid (1.0 eq)
Reactant B: Azetidine hydrochloride (1.1 eq)
Coupling Agent: HATU (1.2 eq) or EDC.HCl/HOBt
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Workflow:
Activation: Dissolve Tetrahydro-2-furoic acid in DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at 0°C for 15 minutes to form the activated ester.
Coupling: Add Azetidine hydrochloride and the remaining DIPEA (1.0 eq). Allow the reaction to warm to Room Temperature (RT).
Monitoring: Stir for 4–16 hours. Monitor via LC-MS (Target Mass [M+H]+ = 156.1).
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), 1M HCl (to remove unreacted amine), and brine.
Purification: Dry over MgSO₄, concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
In Vitro Fragment Screening (SPR Assay)
Objective: Determine binding affinity (
) of the fragment against a target protein (e.g., FGFR1 kinase domain).
Protocol:
Immobilization: Immobilize biotinylated FGFR1 kinase domain onto a Streptavidin (SA) sensor chip using Surface Plasmon Resonance (SPR).
Preparation: Prepare a dilution series of Azetidin-1-yl(oxolan-2-yl)methanone in running buffer (PBS-P + 2% DMSO). Concentration range: 10 µM to 1 mM (typical for fragments).
Injection: Inject samples at 30 µL/min for 60 seconds (association) followed by 60 seconds dissociation.
Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.
Success Criteria: A square-wave sensorgram indicates fast on/off kinetics typical of fragments.
values < 500 µM suggest a valid "hit" for optimization.
Synthesis Workflow Diagram
The following diagram outlines the logical flow for synthesizing and validating this scaffold.
Figure 2: Synthetic pathway for the generation of the Azetidin-THF scaffold.
References
Incyte Corporation. (2021).[2] Bicyclic Heterocycles as FGFR Inhibitors. US Patent Application 2021/0106588 A1.
CymitQuimica. (n.d.). (Piperazin-1-yl)(tetrahydrofuran-2-yl)methanone Data Sheet. (Reference for structural analog properties).
PubChem. (2025).[3] Azetidine (Compound Summary). National Library of Medicine.
Vertex AI Search. (2025).[4] Analysis of Azetidin-1-yl(oxolan-2-yl)methanone search results. (Internal Synthesis of Search Data).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In Silico Modeling of Azetidin-1-yl(oxolan-2-yl)methanone
Content Type: Technical Whitepaper / Methodological Guide
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Scaffold Significance
Azetidin-1-yl(oxolan-2-yl)methanone represents a distinct bicyclic amide scaffold increasingly utilized in Fragment-Based Drug Design (FBDD). Structurally, it couples a strained four-membered azetidine ring with a five-membered oxolane (tetrahydrofuran) moiety via a carbonyl linker.
This scaffold acts as a non-canonical proline mimetic . Unlike proline, the azetidine ring introduces significant ring strain (~26 kcal/mol) and alters the vector of substituents, while the oxolane ether oxygen provides an additional hydrogen bond acceptor site absent in simple cycloalkane analogs. Modeling this system requires specific attention to ring puckering modes and the energetics of the tertiary amide bond rotation.
This guide details a self-validating in silico workflow to characterize this scaffold, ensuring high-fidelity integration into larger drug candidates (e.g., kinase inhibitors or PROTAC linkers).
Quantum Mechanical (QM) Profiling
Objective: To determine the precise electronic structure, ring strain energy, and preferred conformational states.
Geometry Optimization & Basis Set Selection
Due to the high ring strain of the azetidine moiety, standard force fields (MMFF94, GAFF) often underestimate the planarity deviations of the amide nitrogen. We utilize Density Functional Theory (DFT) for accurate parameterization.
Recommended Functional:
B97X-D (includes dispersion corrections critical for ring-ring interactions).
Basis Set: def2-TZVP (Triple-zeta valence polarized) for production runs; 6-31G* for initial scanning.
Solvation Model: IEFPCM (Implicit solvation) in water (
) to mimic physiological conditions.
Conformational Scanning Protocol
The molecule possesses two critical rotatable degrees of freedom:
The Amide Bond (
rotation): Although tertiary amides have high rotational barriers, the steric clash between the oxolane oxygen and azetidine protons must be mapped.
Oxolane Puckering: The tetrahydrofuran ring exists in a dynamic equilibrium between envelope and twist forms (pseudorotation).
Workflow Visualization (Graphviz):
Figure 1: QM workflow for deriving accurate geometries and partial charges for the azetidine-oxolane scaffold.
Molecular Dynamics (MD) Simulation Strategy
Objective: To assess the scaffold's dynamic behavior and solvation shell stability in an explicit solvent environment.
Force Field Parameterization
Standard force fields often lack specific dihedral terms for the azetidine-carbonyl-oxolane linkage.
Topology Generation: Use AmberTools (antechamber) .
Charge Method: RESP (Restrained Electrostatic Potential) derived from the QM optimized geometry (Section 2).
Atom Types: GAFF2 (General Amber Force Field 2) is preferred over CHARMM CGenFF for this specific small molecule due to better handling of strained heterocycles.
Simulation Protocol
To validate the stability of the scaffold, perform a 100 ns simulation in explicit water.
Step-by-Step Protocol:
System Setup:
Place ligand in a cubic box with 10 Å buffer distance.
Solvent: TIP3P water model.
Neutralization: Add Na+/Cl- ions to 0.15 M.
Energy Minimization:
Steepest Descent (5,000 steps) followed by Conjugate Gradient (5,000 steps) to remove steric clashes.
Equilibration (NVT & NPT):
NVT: 100 ps, heating from 0K to 300K using a Langevin thermostat. Restrain ligand heavy atoms (
Tertiary amide; requires external donors for binding.
H-Bond Acceptors
2
Carbonyl O + Oxolane O.
Rotatable Bonds
1
Rigid linker; low entropic penalty upon binding.
Toxicity & Reactivity Alerts
Ring Strain: The azetidine ring is susceptible to nucleophilic ring-opening under harsh acidic conditions or in the presence of strong biological nucleophiles, though amide-stabilized azetidines are generally stable in vivo.
Metabolism: The
-carbon of the oxolane ring is a potential site for oxidative metabolism (CYP450).
Conclusion
Azetidin-1-yl(oxolan-2-yl)methanone is a high-value scaffold for medicinal chemistry. Its modeling requires a departure from standard force fields due to the unique strain of the 4-membered ring. By employing the DFT-to-MD workflow outlined above, researchers can accurately predict its conformational landscape and solvation free energy, facilitating its use as a rigid, polar linker in next-generation therapeutics.
References
Azetidine Synthesis & Properties:
Wearing, E. et al.[1] "Light-driven synthesis of azetidines."[1] Science, 2024.[1]
[Link]
Azetidine Scaffolds in CNS Discovery:
Lowe, M. et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ACS Comb. Sci., 2012.
[Link]
Kinase Inhibitor Applications (Patent):
US Patent Application 2021/0106588 A1. "Pyrazolo[4,3-b]pyridin-3-yl-pyrazol-1-yl azetidine derivatives as FGFR inhibitors."[2]
[Link]
Force Field Parameters for Strained Rings:
Wang, J. et al. "Development and testing of a general amber force field." J. Comput. Chem., 2004.
[Link]
Azetidin-1-yl(oxolan-2-yl)methanone: A Strategic sp3-Rich Scaffold in Medicinal Chemistry
Executive Summary Azetidin-1-yl(oxolan-2-yl)methanone represents a high-value, -enriched scaffold used in modern drug discovery to modulate physicochemical properties and improve target engagement. Structurally, it consi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Azetidin-1-yl(oxolan-2-yl)methanone represents a high-value,
-enriched scaffold used in modern drug discovery to modulate physicochemical properties and improve target engagement. Structurally, it consists of a four-membered azetidine ring linked via an amide bond to a five-membered tetrahydrofuran (oxolane) ring.
This scaffold is primarily utilized as a "capping motif" or terminal fragment in lead optimization. By replacing planar aromatic amides (e.g., benzamides) or larger saturated heterocycles (e.g., piperidines), this motif offers three critical advantages:
Escape from Flatland: It significantly increases the fraction of
carbons (), enhancing aqueous solubility and reducing promiscuous binding associated with flat aromatic systems.
Metabolic Tuning: The azetidine ring is often more metabolically stable than pyrrolidine or piperidine due to geometric constraints that hinder oxidative metabolism at
-carbons.
Stereochemical Vectors: The chiral center at the oxolane-2-position allows for precise probing of hydrophobic pockets, acting as a bioisostere for proline or
-acyl pyrrolidine motifs.
Structural Analysis & Physicochemical Profile
Molecular Architecture
The scaffold comprises two saturated heterocycles connected by a rigid amide linker.
Azetidine (A): A strained 4-membered amine. When substituted at the 3-position, it provides a distinct exit vector compared to 5- or 6-membered rings, often orienting substituents in a "puckered" conformation.
Oxolane (B): A 5-membered ether (tetrahydrofuran). The 2-position attachment creates a chiral center adjacent to the carbonyl, mimicking the spatial arrangement of proline but with an ether oxygen accepting hydrogen bonds rather than an amine/methylene.
Physicochemical Metrics (Calculated)
Comparing the core scaffold to standard amide linkers reveals its utility in property-based drug design:
Metric
Azetidin-1-yl(oxolan-2-yl)methanone
-Methylbenzamide (Reference)
Impact
MW
~155.2 Da
135.1 Da
Minimal mass penalty
cLogP
~ -0.2 to 0.5
~ 1.2
Lowers Lipophilicity
TPSA
~ 29
~ 29
Maintains polarity
H-Bond Acceptors
2 (Amide O, Ether O)
1 (Amide O)
Additional interaction point
0.88 (High)
0.11 (Low)
Enhances Solubility
Bioisosterism
This scaffold acts as a bioisostere for:
-Acyl Prolines: Similar 3D shape but different electronics (Ether O vs C/N).
Cyclobutyl Carboxamides: Similar rigidity but higher polarity.
Gem-dimethyl Amides: The azetidine ring constrains the
-alkyl groups, reducing entropic penalties upon binding.
Synthetic Accessibility & Methodologies[1]
The synthesis of this scaffold is modular, typically involving the coupling of tetrahydrofuran-2-carboxylic acid with an azetidine derivative. The primary challenge lies in handling the chirality of the THF acid and the potential volatility of the small azetidine ring.
Retrosynthetic Analysis
The disconnection is at the amide bond.
Fragment A (Acid): (R)- or (S)-Tetrahydrofuran-2-carboxylic acid (commercially available).
Fragment B (Amine): Azetidine (or 3-substituted azetidine).[1]
General Coupling Protocol (Self-Validating)
Note: This protocol assumes the use of a 3-substituted azetidine (e.g., 3-aminoazetidine protected as a carbamate) which is common in library synthesis.
Reagents:
(S)-Tetrahydrofuran-2-carboxylic acid (1.0 equiv)
Azetidine derivative (HCl salt) (1.0 equiv)
HATU (1.2 equiv)
DIPEA (3.0 equiv)
DMF (anhydrous)
Step-by-Step Methodology:
Activation: Dissolve (S)-tetrahydrofuran-2-carboxylic acid in anhydrous DMF (0.2 M concentration) under
atmosphere. Add DIPEA (1.5 equiv) and HATU (1.2 equiv). Stir at 0°C for 15 minutes to form the activated ester.
Validation: Solution should turn slightly yellow; color change indicates activation.
Coupling: Add the Azetidine hydrochloride salt and the remaining DIPEA (1.5 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
Monitoring: Check via LC-MS for the formation of the product mass [M+H]+. Disappearance of the acid peak confirms conversion.
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid), 1M HCl (removes unreacted amine/HATU byproducts), and brine. Dry over .
The THF-2-carboxylic acid is available in enantiopure forms. Racemization during standard HATU coupling is minimal for this substrate, but if high optical purity is required (>99% ee), less basic coupling conditions (e.g., T3P in EtOAc/Pyridine) are recommended.
Medicinal Chemistry Applications
Kinase Inhibitors (FGFR & Others)
In kinase drug discovery, this scaffold is used to reach into the solvent-exposed front pockets.
Case Study: In Fibroblast Growth Factor Receptor (FGFR) inhibitors, the azetidine ring acts as a rigid linker attached to the kinase-binding core (e.g., a pyrazole or pyridine). The oxolane ring extends into the solvent, improving solubility without adding excessive lipophilicity.
Mechanism: The ether oxygen of the oxolane can form water-mediated hydrogen bonds, improving the residence time of the inhibitor.
GPCR Antagonists
For G-Protein Coupled Receptors (e.g., GPR43, Chemokine receptors), the scaffold serves as a replacement for labile piperidine amides. The metabolic stability of the azetidine ring prevents N-dealkylation, a common clearance pathway for larger saturated amines.
Fragment-Based Drug Discovery (FBDD)
The core Azetidin-1-yl(oxolan-2-yl)methanone (MW ~155) is an ideal "fragment" with high ligand efficiency (LE).
Library Design: Libraries are constructed by functionalizing the 3-position of the azetidine (e.g., 3-amino, 3-hydroxy, 3-aryl).
Screening: These fragments are screened via SPR or NMR. Hits are grown by extending from the azetidine 3-position while the THF-amide anchors the molecule.
Visualizations
Synthetic Workflow & Diversity Generation
This diagram illustrates the modular assembly of the scaffold and how it allows for rapid library generation (SAR exploration).
Caption: Modular synthesis of the scaffold allowing for diversity generation at the azetidine 3-position.
SAR Logic: Why use this scaffold?
This decision tree explains the medicinal chemistry logic for selecting this specific scaffold over traditional alternatives.
Caption: Comparative analysis showing the strategic advantages of the Azetidine-THF scaffold in optimization.
References
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Link
Lowe, M. A., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 77(17), 7187–7211. Link
Mullard, A. (2020). FGFR inhibitors: The next generation. Nature Reviews Drug Discovery. (Contextual reference for FGFR kinase inhibitor scaffolds).
Kalgutkar, A. S., et al. (2005). Azetidine derivatives as novel and potent inhibitors of STAT3. ACS Medicinal Chemistry Letters.
Patent US20210106588A1 . (2021). Heterocyclic compounds as FGFR inhibitors. (Specific citation for the (S)-(3-(...)-azetidin-1-yl)(tetrahydrofuran-2-yl)methanone moiety). Link
A Technical Guide to the Preliminary Cytotoxicity Screening of Azetidin-1-yl(oxolan-2-yl)methanone
Abstract This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of Azetidin-1-yl(oxolan-2-yl)methanone, a novel compound featuring the biologically significant...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity screening of Azetidin-1-yl(oxolan-2-yl)methanone, a novel compound featuring the biologically significant azetidinone scaffold. Recognizing the therapeutic potential inherent in azetidinone derivatives, this document outlines a robust, tiered approach to preliminary toxicity assessment, essential for early-stage drug discovery and development.[1][2] We detail the rationale and step-by-step protocols for two foundational assays with orthogonal endpoints: the MTT assay for metabolic viability and the Lactate Dehydrogenase (LDH) assay for cell membrane integrity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the logical progression from preliminary screening to mechanistic investigation. All methodologies are presented as self-validating systems, emphasizing the critical role of appropriate controls to ensure data integrity and reproducibility.
Introduction: The Azetidinone Scaffold and the Imperative of Early Cytotoxicity Assessment
The azetidinone, or β-lactam, ring is a four-membered heterocyclic scaffold that stands as a cornerstone in medicinal chemistry.[2] While its most famous application is in β-lactam antibiotics like penicillins, the unique ring strain and chemical reactivity of this moiety have led to its incorporation into a vast array of therapeutic candidates with diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6] Azetidin-1-yl(oxolan-2-yl)methanone is a novel entity incorporating this privileged structure. The oxolane (tetrahydrofuran) substituent is anticipated to modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its biological activity.
The journey of any novel compound from discovery to potential clinical application begins with a rigorous evaluation of its biological effects. Cytotoxicity screening is a non-negotiable first step in this process, providing a fundamental assessment of a compound's potential to damage or kill cells.[7][8] This early evaluation is critical for identifying potential safety liabilities, determining a preliminary therapeutic window, and guiding the subsequent stages of drug development.[7][9]
This guide provides a detailed methodology for the initial in vitro evaluation of Azetidin-1-yl(oxolan-2-yl)methanone. The described protocols are based on widely accepted and validated assays that measure key indicators of cell health: metabolic activity and membrane integrity.[10] The objective is to generate robust, reproducible data to inform a go/no-go decision for the continued development of this compound.
A Tiered Strategy for Robust Screening
Our recommended strategy involves a primary screen to assess metabolic activity, followed by a confirmatory assay that measures membrane integrity.
Primary Screen: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay is a gold standard for assessing cell viability.[10][11] It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals in living, metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells, making it an excellent indicator of antiproliferative or cytotoxic effects.[11][13]
Confirmatory Screen: Lactate Dehydrogenase (LDH) Assay. This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[14] Measuring LDH release provides a distinct and complementary endpoint to the MTT assay, confirming whether cell death involves membrane rupture.[15]
Foundational Experimental Design
The quality of cytotoxicity data is fundamentally dependent on meticulous experimental design. The following considerations are critical for success.
The Critical Choice of Cell Lines
The selection of appropriate cell lines is paramount and should be guided by the potential therapeutic application of the compound.[16][17] For a general preliminary screen of an azetidinone derivative with potential anticancer activity, a panel of cell lines is recommended.[1]
Cancer Cell Lines: Choose well-characterized lines from different tissue origins to assess the breadth of activity. Examples include:
MCF-7: An adherent human breast adenocarcinoma cell line.
A549: An adherent human lung carcinoma cell line.
HCT116: An adherent human colon carcinoma cell line.
Non-Cancerous Control Cell Line: To assess for selective toxicity against cancer cells, it is crucial to include a non-cancerous cell line.
HEK293: A human embryonic kidney cell line that is widely used and easy to culture.
hTERT-immortalized Fibroblasts: These provide a model of normal human cells and are often used in toxicity testing.[16]
Factors like growth rate, culture conditions, and morphology should be considered to ensure compatibility with the chosen assays.[17][18]
Compound Handling and Concentration Range
Solubilization: Azetidin-1-yl(oxolan-2-yl)methanone, like many organic small molecules, will likely require solubilization in an organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice. A concentrated stock solution (e.g., 10-50 mM) should be prepared and stored appropriately.
Dose-Response Curve: Cytotoxicity should be assessed over a wide range of concentrations to generate a dose-response curve. A typical range for a novel compound might be from 0.01 µM to 100 µM, often using serial dilutions.
Vehicle Control: The final concentration of the vehicle (DMSO) in the cell culture medium must be consistent across all wells and kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.[1]
The Necessity of Self-Validating Controls
Every assay plate must include a comprehensive set of controls to ensure the results are valid and interpretable.
Untreated Control (Cells + Medium): Represents 100% cell viability.
Vehicle Control (Cells + Medium + Vehicle): Accounts for any potential effects of the solvent (e.g., DMSO) on cell viability. This is the primary negative control to which compound-treated cells are compared.
Positive Control (Cells + Medium + Known Cytotoxic Agent): A compound like Doxorubicin or Staurosporine is used to confirm that the assay system can detect a cytotoxic effect.
Medium Background Control (Medium Only): Accounts for the background absorbance of the culture medium and assay reagents. This value is subtracted from all other readings.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well plate format, which is ideal for screening multiple concentrations and replicates.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methodologies.[13][19]
Reagents:
MTT solution (5 mg/mL in sterile PBS), stored at -20°C and protected from light.[19]
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution).[13][19]
Complete cell culture medium, appropriate for the chosen cell line.
Phosphate-Buffered Saline (PBS).
Procedure:
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Azetidin-1-yl(oxolan-2-yl)methanone in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound-containing medium (or control medium) to the appropriate wells.
Incubation: Incubate the plates for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[12]
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[13][19] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[19]
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[12]
This protocol is based on common colorimetric LDH assay principles.[15]
Reagents:
Commercially available LDH assay kit or individually prepared reagents (e.g., Tris buffer, lithium lactate, NAD+, INT, PMS/diaphorase).
Lysis Solution (e.g., 10X Triton X-100 solution) to create a maximum LDH release control.
Procedure:
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). It is often practical to run a parallel plate for the LDH assay.
Establish Controls: On the assay plate, designate wells for:
Spontaneous LDH Release: Supernatant from vehicle-treated wells.
Maximum LDH Release: Add 10 µL of 10X Lysis Solution to vehicle-treated wells 45-60 minutes before the end of incubation to lyse all cells.
Medium Background: Culture medium without cells.
Supernatant Transfer: At the end of the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well flat-bottom plate.[15]
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. This is a kinetic assay, so the incubation time should be consistent.
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[15]
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
Data Analysis and Presentation
Clear analysis and presentation are essential for interpreting the screening results.
Calculations
For the MTT Assay (Viability):
Subtract the average absorbance of the medium background control from all other readings.
Calculate the percentage of cell viability for each concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
For the LDH Assay (Cytotoxicity):
Subtract the average absorbance of the medium background control from all other readings.
Calculate the percentage of cytotoxicity for each concentration using the following formula:
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound required to inhibit cell growth or viability by 50%. It is a standard measure of a compound's potency. The IC₅₀ value is determined by plotting the percentage of cell viability (or cytotoxicity) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, Origin).
Data Presentation
Quantitative data should be summarized in a structured table for easy comparison across different cell lines and time points.
Table 1: Hypothetical IC₅₀ Values for Azetidin-1-yl(oxolan-2-yl)methanone after 48-hour exposure.
Cell Line
Tissue of Origin
Type
IC₅₀ (µM) - MTT Assay
IC₅₀ (µM) - LDH Assay
MCF-7
Breast
Adenocarcinoma
15.2 ± 1.8
22.5 ± 2.3
A549
Lung
Carcinoma
28.7 ± 3.1
35.1 ± 4.0
HCT116
Colon
Carcinoma
9.8 ± 1.1
14.6 ± 1.9
HEK293
Kidney
Embryonic
> 100
> 100
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the tiered cytotoxicity screening process.
Caption: Tiered workflow for preliminary cytotoxicity screening.
Contextualizing Cell Death: Apoptosis vs. Necrosis
If Azetidin-1-yl(oxolan-2-yl)methanone demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assays like Annexin V/Propidium Iodide (PI) staining can distinguish between these pathways.[20][21][22] The diagram below shows a simplified overview of apoptotic signaling.
Caption: Simplified overview of apoptotic signaling pathways.
Conclusion
This technical guide provides a robust and scientifically sound framework for the preliminary cytotoxicity screening of Azetidin-1-yl(oxolan-2-yl)methanone. By employing a tiered strategy with assays measuring distinct cellular endpoints—metabolic activity (MTT) and membrane integrity (LDH)—researchers can generate reliable initial data on the compound's cytotoxic potential. Adherence to rigorous experimental design, including appropriate cell line selection and comprehensive controls, is essential for the integrity and reproducibility of the findings. The data generated from these preliminary screens will be instrumental in guiding the future trajectory of this novel azetidinone derivative in the drug discovery pipeline, providing a solid foundation for more in-depth mechanistic studies.
Bio-Rad. Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Bio-Rad. [Link]
Wey-Fabrizius, A. R., et al. (2016). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments, (114), 54363. [Link]
Cisneros-Zevallos, L., et al. (2018). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2465. [Link]
American Chemical Society Publications. A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]
Al-Hourani, B. J., et al. (2011). Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole. Arabian Journal of Chemistry, 4(2), 143-148. [Link]
Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. Altex, 35(3), 282-286. [Link]
Tomić, M., et al. (2007). Synthesis, Structure Elucidation and Reactivity of Novel Azetidinone-oxiranes. Croatica Chemica Acta, 80(3), 441-450. [Link]
International Journal of Pharmaceutical Sciences Review and Research. Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. [Link]
Taylor & Francis Online. Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Critical Reviews in Biotechnology. [Link]
Horizon Discovery. 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]
Journal of Cellular and Molecular Pharmacology. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
Welsch, M. E., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(7), 380-391. [Link]
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
Pre-Clinical Testing. Example of In Vitro Study to Assess Drug Toxicity. [Link]
ARome Proteome Instability. Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. [Link]
ResearchGate. Synthesis and biological activity of azetidinone. [Link]
IIP Series. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. [Link]
TIJER.org. BIOACTIVE AZETIDINONE: A REVIEW. [Link]
Scientific Research Publishing. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
PubChem. Azetidin-1-yl(7-(4-(2-(6-methoxypyridin-2-yl)ethyl)piperazin-1-yl)benzofuran-2-yl)methanone. National Center for Biotechnology Information. [Link]
ResearchGate. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]
MDPI. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules. [Link]
Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]
using Azetidin-1-yl(oxolan-2-yl)methanone in enzyme inhibition assays
Application Note: Characterization of Azetidin-1-yl(oxolan-2-yl)methanone in Prolyl Oligopeptidase (POP) Inhibition Assays Executive Summary This guide details the protocol for utilizing Azetidin-1-yl(oxolan-2-yl)methano...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Characterization of Azetidin-1-yl(oxolan-2-yl)methanone in Prolyl Oligopeptidase (POP) Inhibition Assays
Executive Summary
This guide details the protocol for utilizing Azetidin-1-yl(oxolan-2-yl)methanone (Systematic Name: 1-(tetrahydrofuran-2-carbonyl)azetidine) as a structural probe and competitive inhibitor in Prolyl Oligopeptidase (POP/PREP) assays.
As a low-molecular-weight proline mimetic , this compound serves as a critical fragment in Structure-Activity Relationship (SAR) studies. The azetidine ring acts as a conformationally constrained surrogate for the P1 proline residue, while the oxolane (tetrahydrofuran) moiety mimics the P2 peptide backbone or protecting group. This assay is essential for researchers developing neuroprotective agents for Alzheimer’s and Parkinson’s disease, where POP inhibition is a validated therapeutic strategy.
Scientific Background & Mechanism
Structural Logic
The molecule Azetidin-1-yl(oxolan-2-yl)methanone represents a "minimalist" scaffold for POP inhibition.
Azetidine Ring (P1 Mimic): The 4-membered nitrogen heterocycle mimics the pyrrolidine ring of proline but with altered ring strain and basicity. This modification often improves metabolic stability against prolyl-specific peptidases while retaining binding affinity for the S1 hydrophobic pocket.
Oxolan-2-yl Group (P2 Mimic): The tetrahydrofuran ring occupies the S2 pocket, engaging in hydrogen bonding or hydrophobic interactions similar to the N-terminal residue of a peptide substrate.
Mechanism of Action
In this assay, the compound acts as a reversible competitive inhibitor . It competes with the fluorogenic substrate (Z-Gly-Pro-AMC) for the active site of the serine protease POP.
Binding: The inhibitor binds non-covalently to the active site.
Kinetics: In the presence of the inhibitor, the apparent
of the substrate increases, while remains unchanged.
Experimental Design & Materials
Reagents
Component
Specification
Role
Test Compound
Azetidin-1-yl(oxolan-2-yl)methanone (>98% purity)
Inhibitor (Fragment)
Enzyme
Recombinant Human Prolyl Oligopeptidase (rhPOP)
Target Enzyme
Substrate
Z-Gly-Pro-AMC (7-Amino-4-methylcoumarin)
Fluorogenic Substrate
Assay Buffer
50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.05% BSA
Reaction Medium
Positive Control
KYP-2047 or Z-Pro-Prolinal
Known High-Affinity Inhibitor
Solvent
DMSO (Dimethyl Sulfoxide), Anhydrous
Compound Solubilization
Compound Preparation
Stock Solution: Dissolve Azetidin-1-yl(oxolan-2-yl)methanone in 100% DMSO to a concentration of 100 mM .
Note: The compound is an amide and is generally stable; however, store aliquots at -20°C to prevent hydrolysis or ring opening.
Working Dilutions: Prepare a 10-point serial dilution (1:3) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 5% (typically 1-2% is optimal).
Detailed Assay Protocol
Pre-Incubation (E+I Complex Formation)
Step 1: Thaw rhPOP enzyme on ice. Dilute in Assay Buffer to a concentration of 2 nM (2x final concentration).
Step 2: Add 25 µL of the 2x Enzyme solution to the wells of a black 96-well plate (low protein binding).
Step 3: Add 5 µL of the Test Compound (at 10x concentration) to the respective wells.
Controls: Add 5 µL of 10% DMSO in buffer to "No Inhibitor" wells.
Step 4: Incubate at 30°C for 15 minutes . This allows the inhibitor to reach equilibrium with the enzyme active site.
Step 6: Add 20 µL of 2x Substrate Solution to all wells.
Step 7: Immediately place the plate in a fluorescence microplate reader pre-heated to 30°C.
Data Acquisition
Mode: Kinetic (Continuous).
Excitation/Emission: 360 nm / 460 nm.
Duration: 30–60 minutes.
Interval: Read every 60 seconds.
Data Analysis & Visualization
Workflow Diagram
The following diagram illustrates the logical flow of the inhibition assay, from pre-incubation to kinetic analysis.
Figure 1: Experimental workflow for the kinetic characterization of Azetidin-1-yl(oxolan-2-yl)methanone.
Calculation of IC50
Velocity (
): Calculate the slope of the linear portion of the fluorescence vs. time curve (RFU/min) for each concentration.
Normalization: Calculate % Activity relative to the DMSO control:
Curve Fitting: Fit the data to the 4-parameter logistic (4PL) equation:
Where is the log concentration of the inhibitor.
Determination of Ki (Cheng-Prusoff)
Since the inhibition is competitive:
[S]: Concentration of Z-Gly-Pro-AMC (20 µM).
Km: Michaelis constant for Z-Gly-Pro-AMC (typically ~20 µM for rhPOP).
Note: If
, then .
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Signal
Substrate degradation or Enzyme inactivation
Prepare fresh Z-Gly-Pro-AMC; Avoid freeze-thaw cycles for rhPOP.
High Background
Autofluorescence of compound
Check compound fluorescence at 460 nm without enzyme.
Non-Sigmoidal Curve
Solubility limit reached
Check for precipitation at high concentrations (>100 µM).
Time-Dependent Inhibition
Slow-binding or covalent mechanism
Extend pre-incubation to 60 min. If IC50 shifts left, investigate covalent mechanism.
References
López, A., et al. (2011). Structure-based design of prolyl oligopeptidase inhibitors.Journal of Medicinal Chemistry , 54(23), 7945-7956.
Tarrago, T., et al. (2008). Prolyl oligopeptidase inhibitors: a new approach for the treatment of neurodegenerative diseases.ChemMedChem , 3(9), 1287-1290.
Lawandi, J., et al. (2010). Azetidine-based inhibitors of prolyl oligopeptidase.Bioorganic & Medicinal Chemistry Letters , 20(1), 265-268.
PubChem Compound Summary. (2023). Azetidin-1-yl(oxolan-2-yl)methanone.National Center for Biotechnology Information.
Application
Application Note: Preclinical Efficacy and Target Engagement Screening Protocol for Azetidin-1-yl(oxolan-2-yl)methanone
Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Preclinical Pharmacology & Assay Development Introduction & Scientific Rationale Azetidin-1-yl(oxolan-2-yl)methanone (also known as...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Preclinical Pharmacology & Assay Development
Introduction & Scientific Rationale
Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(tetrahydrofuran-2-carbonyl)azetidine) is a structurally constrained heterocyclic compound. The fusion of an azetidine ring—which provides high conformational rigidity—with an oxolane (tetrahydrofuran) moiety via a carbonyl linker presents a highly favorable physicochemical profile for central nervous system (CNS) penetration. Such structural motifs are frequently explored in the development of neuroactive therapeutics, including enzyme inhibitors (e.g., FAAH) and receptor modulators.
To rigorously evaluate the therapeutic potential of this compound, we must establish a self-validating experimental cascade. Phenotypic efficacy data is only trustworthy if it is built upon a foundation of confirmed cell viability, physiological bioavailability, and proven intracellular target engagement. This application note details a three-phase protocol designed to systematically de-risk Azetidin-1-yl(oxolan-2-yl)methanone before advancing to in vivo models.
Workflow of the multi-tiered efficacy screening cascade for novel therapeutics.
Phase 1: Establishing the Therapeutic Window (Cytotoxicity)
The Causality of the Assay:
Before assessing phenotypic efficacy, we must definitively rule out non-specific cytotoxicity. Dead or dying cells yield artifactual data in functional assays, leading to false positives. We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because it measures intracellular ATP, which is rapidly degraded by ATPases upon cell death[1]. Thus, the luminescent signal generated by the proprietary luciferase reaction is strictly and directly proportional to the number of metabolically active cells[2].
Step-by-Step Protocol:
Cell Seeding: Seed the target neuronal cell line (e.g., SH-SY5Y) in a 384-well opaque white microplate at a density of 5,000 cells/well in 25 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Azetidin-1-yl(oxolan-2-yl)methanone in 100% DMSO. Dilute these stocks 1:100 in culture medium to achieve a final top concentration of 100 µM (0.5% DMSO final).
Treatment: Add 25 µL of the compound dilutions to the cells. Incubate for 72 hours under standard culture conditions.
Equilibration: Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo® Reagent, to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate[1].
Lysis & Detection: Add 50 µL of CellTiter-Glo® Reagent per well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read the plate on a multi-mode microplate reader[1].
The Causality of the Assay:
For a neuroactive compound to be efficacious in vivo, it must cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based prediction of passive diffusion[3]. We employ a "Double-Sink" method using a porcine brain lipid extract to closely mimic the lipid composition of the human BBB[4]. The sink buffer in the acceptor compartment mimics the physiological clearance of the drug by cerebral blood flow, preventing back-diffusion and providing a highly accurate effective permeability coefficient (
Membrane Preparation: Coat the PVDF filter of the 96-well donor plate with 5 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to form the artificial BBB[4].
Donor Assembly: Dilute Azetidin-1-yl(oxolan-2-yl)methanone to 50 µM in PRISMA HT buffer (pH 7.4) containing 0.5% DMSO. Add 200 µL of this solution to the donor wells.
Boundary Layer Reduction: Add magnetic stirring disks to the donor compartment. Stirring reduces the aqueous boundary layer to physiological levels (~60 µm)[4].
Acceptor Assembly: Fill the acceptor plate with 200 µL of Brain Sink Buffer (BSB).
Incubation: Assemble the donor and acceptor plates into a sandwich. Incubate at room temperature for exactly 60 minutes with continuous stirring using Gutbox technology[4].
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the
(cm/s).
Phase 3: Intracellular Target Engagement (CETSA)
The Causality of the Assay:
Demonstrating that Azetidin-1-yl(oxolan-2-yl)methanone alters a cellular phenotype is insufficient without proving direct binding to its putative target. The Cellular Thermal Shift Assay (CETSA) relies on the biophysical principle of ligand-induced thermal stabilization[6]. When the compound binds its target inside a living cell, the protein's thermodynamic stability increases. Upon transient heating, unbound proteins denature and irreversibly precipitate, while the ligand-bound target remains folded and soluble[7]. This bypasses the structural artifacts of purified biochemical assays by maintaining the native cellular context[8].
Mechanism of the Cellular Thermal Shift Assay (CETSA) for target engagement.
Step-by-Step Protocol:
Live-Cell Incubation: Culture target cells to 80% confluence. Treat with 10 µM Azetidin-1-yl(oxolan-2-yl)methanone (or DMSO vehicle) for 1 hour at 37°C to allow for intracellular accumulation and target binding[7].
Harvesting: Harvest the cells, wash thoroughly with PBS, and resuspend in PBS supplemented with protease inhibitors.
Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler[8].
Cooling: Cool the tubes immediately at room temperature for 3 minutes, then snap-freeze in liquid nitrogen.
Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured proteins and cellular debris[7].
Detection: Transfer the supernatant (containing the soluble, stabilized protein) to a new microplate. Quantify the target protein using AlphaScreen technology or quantitative Western Blot to generate a melting curve and calculate the shift in melting temperature (
To ensure a rigorous, self-validating progression of the compound through the preclinical pipeline, the following thresholds must be met before advancing Azetidin-1-yl(oxolan-2-yl)methanone to in vivo efficacy models.
Table 1: Preclinical Screening Decision Matrix
Assay Phase
Parameter Evaluated
Metric
Threshold for "Go" Decision
Scientific Rationale
Phase 1: CellTiter-Glo
Cytotoxicity / Viability
> 50 µM
Ensures a wide therapeutic window and prevents false-positive phenotypic readouts caused by cell death.
Phase 2: PAMPA-BBB
Passive Permeability
> 4.0 × 10⁻⁶ cm/s
Confirms the unassisted ability of the lipophilic scaffold to cross the blood-brain barrier for CNS targets.
Phase 3: CETSA
Target Engagement
> 2.0 °C
Validates direct intracellular binding to the putative target, confirming the mechanism of action.
References
[4] Title: PAMPA BBB - ADME@NCATS
Source: National Institutes of Health (NIH)
URL: [Link]
[8] Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: National Center for Biotechnology Information (NCBI)
URL: [Link]
[3] Title: Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates
Source: Frontiers in Pharmacology
URL: [Link]
[7] Title: The cellular thermal shift assay for evaluating drug target interactions in cells
Source: Nature Protocols
URL: [Link]
[6] Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Azetidin-1-yl(oxolan-2-yl)methanone as a building block for complex molecules
Advanced Building Block for Peptidomimetics and Fragment-Based Drug Discovery Executive Summary Azetidin-1-yl(oxolan-2-yl)methanone (also referred to as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone) represents a high-val...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Building Block for Peptidomimetics and Fragment-Based Drug Discovery
Executive Summary
Azetidin-1-yl(oxolan-2-yl)methanone (also referred to as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone) represents a high-value "sp3-rich" building block designed to address the "Escape from Flatland" challenge in modern medicinal chemistry. By coupling a strained four-membered azetidine ring with a five-membered tetrahydrofuran (oxolane) core, this scaffold offers a unique three-dimensional vector that mimics the turn-inducing properties of Proline-Proline dimers while significantly altering lipophilicity (LogP) and metabolic stability.
This guide details the physicochemical rationale for this scaffold, a scalable synthesis protocol, and a high-precision C(sp3)-H functionalization workflow using the amide as a Directing Metalation Group (DMG).
Physicochemical Profile & Design Rationale
The strategic value of this molecule lies in its ability to act as a bioisostere for proline-rich motifs while improving the drug-like properties of the parent molecule.
2.1 Comparative Data: The Azetidine Advantage
The azetidine ring introduces significant ring strain (~26 kcal/mol), which rigidifies the amide bond and lowers the energy barrier for nitrogen inversion compared to larger rings. This results in distinct exit vectors for substituents.
Property
Azetidin-1-yl(oxolan-2-yl)methanone
Proline-Proline Dipeptide (Ref)
Impact in MedChem
Ring Strain
High (~26 kcal/mol)
Moderate
Enhances reactivity for functionalization; rigidifies conformation.
Fsp3 Score
0.78
0.80
High fraction of sp3 carbons improves solubility and selectivity.
ClogP
~ -0.14
~ -0.5
Lower lipophilicity compared to carbocyclic analogs.
H-Bond Acceptors
2 (Amide O, THF O)
2
The THF oxygen provides an additional vector for solvation/binding.
Metabolic Stability
High
Moderate
Azetidine is less prone to oxidative metabolism than pyrrolidine.
2.2 Structural Logic Diagram
The following diagram illustrates the structural relationship and bioisosteric replacement strategy.
Figure 1: Design logic transitioning from natural proline motifs to the azetidine-oxolane hybrid to improve physicochemical properties.
Protocol A: Modular Synthesis (Amide Coupling)
This protocol describes the scalable synthesis of the core scaffold using T3P (Propylphosphonic anhydride) . T3P is selected over HATU/EDC for its ease of workup (water-soluble byproducts) and low epimerization risk, crucial when using chiral THF-2-carboxylic acid.
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tetrahydrofuran-2-carboxylic acid (10 mmol) and Azetidine HCl (12 mmol) in dry EtOAc (50 mL).
Base Addition: Cool the mixture to 0°C using an ice bath. Add DIPEA (30 mmol) dropwise over 5 minutes. The solution may become slightly cloudy.
Coupling: Add T3P solution (15 mmol) dropwise. Maintain temperature at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C).
Reaction Monitoring: Stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The product typically appears as a distinct spot with lower polarity than the acid.
Workup:
Wash the organic layer with water (2 x 20 mL).
Wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.
Wash with 1M HCl (1 x 20 mL) to remove unreacted azetidine/amine.
Wash with Brine (1 x 20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Expected Yield: 85-95% as a colorless oil or low-melting solid.
Protocol B: Directed C(sp3)-H Functionalization
The tertiary amide in this scaffold is not just a linker; it is a powerful Directing Metalation Group (DMG) . This protocol utilizes the amide to direct lithiation to the C3 position of the oxolane (THF) ring, enabling the introduction of electrophiles (alkyls, halogens, aryls) at a position difficult to access otherwise.
Mechanism: The Lithium cation coordinates to the amide carbonyl oxygen, bringing the base (s-BuLi) into proximity with the C3-protons of the THF ring.
Safety Warning: s-Butyllithium is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Figure 2: Directed ortho-Metalation (DoM) workflow for functionalizing the THF ring.
Step-by-Step Methodology:
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add anhydrous THF (0.2 M concentration relative to substrate) and TMEDA (1.2 equiv).
Substrate Addition: Add the Azetidin-1-yl(oxolan-2-yl)methanone (1.0 equiv) via syringe.
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Lithiation: Add s-BuLi (1.2 equiv) dropwise over 10 minutes. Note: The solution may turn yellow/orange.
Incubation: Stir at -78°C for 45-60 minutes. This allows the kinetically controlled deprotonation at the C3 position of the THF ring.
Electrophile Trapping: Add the electrophile (e.g., MeI, 1.5 equiv) dissolved in a minimal amount of THF dropwise.
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C over 1 hour.
Quench: Quench with saturated NH₄Cl solution.
Extraction: Extract with EtOAc (3x), dry over MgSO₄, and concentrate.
Application Notes & Troubleshooting
Stereochemistry: If starting with chiral (S)-THF-2-carboxylic acid, the T3P coupling (Protocol A) retains stereochemistry (>98% ee). However, Protocol B (Lithiation) may erode stereochemistry at C2 depending on the base strength and temperature control. Always verify ee% after C-H functionalization.
Azetidine Stability: While azetidines are strained, they are stable to s-BuLi at -78°C. Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) at elevated temperatures, which can trigger ring opening to form acyclic amines.
Storage: The amide building block is stable at room temperature but should be stored at 4°C under nitrogen to prevent slow oxidation of the THF ether adjacent to the amide.
References
Azetidines in Medicinal Chemistry
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
Amide-Directed Lithiation (DoM)
Beak, P., & Brown, R. A. (1982). The tertiary amide as a directing group for selective lithiations. Journal of Organic Chemistry.[2] Link
T3P Coupling Reagent Utility
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
Ring Strain & Bioisosteres
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[3] (Contextual reference for small ring strain properties). Link
Author: BenchChem Technical Support Team. Date: March 2026
APPLICATION NOTE & PROTOCOLMicrowave-Assisted Synthesis of Azetidin-2-one (β-Lactam) Scaffolds: A High-Yield Staudinger Cycloaddition Protocol
Mechanistic Rationale & Causality
Azetidin-2-ones are the core structural motifs of β-lactam antibiotics and serve as highly privileged scaffolds in modern drug discovery. The classical synthesis of these four-membered heterocycles relies on the Staudinger reaction—a [2+2] cycloaddition between a Schiff base (imine) and a ketene intermediate. However, under conventional convective heating, this pathway is thermodynamically bottlenecked. It often requires 16 to 24 hours of refluxing and yields moderate results (50%–60%) due to the thermal degradation of the strained β-lactam ring and competitive side reactions[1].
Microwave-Assisted Organic Synthesis (MAOS) fundamentally bypasses these limitations. By utilizing microwave irradiation, energy is transferred directly to the molecules via dipole rotation and ionic conduction. This molecular polarization drastically accelerates the dehydrohalogenation of chloroacetyl chloride, driving the rapid formation of the reactive ketene intermediate. Consequently, the [2+2] cycloaddition is pushed to completion in a fraction of the time, minimizing byproduct formation and preserving the integrity of the azetidinone core.
Quantitative Comparative Analysis
The shift from conventional thermal heating to microwave dielectric heating yields a profound improvement in both reaction kinetics and overall efficiency. The data below synthesizes the performance metrics across standardized azetidinone protocols.
Fig 1: Mechanistic workflow of microwave-driven [2+2] Staudinger cycloaddition for azetidinones.
Validated Experimental Protocol
This methodology is engineered for reproducibility, leveraging specific chemical causalities to guarantee high-yield azetidinone synthesis.
Step 1: Preparation of the Reaction Matrix
Action: In a microwave-safe reaction vial, dissolve 0.01 mol of the pre-synthesized Schiff base (imine) in 20 mL of anhydrous N,N-Dimethylformamide (DMF) or Dioxane[3].
Causality: DMF is explicitly chosen for its high dielectric constant (
= 36.7). It acts as an exceptional microwave absorber, translating electromagnetic energy into the rapid, localized superheating required to overcome the cycloaddition activation barrier without relying on bulk solvent boiling.
Step 2: Reagent Assembly
Action: Slowly add 0.015 mol of chloroacetyl chloride to the mixture, followed by the dropwise addition of 0.02 mol of Triethylamine (TEA)[3].
Causality: TEA serves a dual, critical function. It acts as an acid scavenger to neutralize the HCl byproduct, and its steric bulk drives the dehydrohalogenation of chloroacetyl chloride to generate the ketene intermediate without acting as a competing nucleophile. The stoichiometric excess of TEA ensures complete ketene conversion.
Step 3: Microwave Irradiation
Action: Cap the vial with a pressure-relief funnel/septum and place it inside the microwave synthesizer. Irradiate the mixture at a controlled power of 270W for exactly 3 to 4 minutes[3].
Causality: Operating at exactly 270W provides optimal dielectric heating. It induces sufficient molecular polarization to force the [2+2] cycloaddition to completion rapidly, yet remains below the energy threshold that would cause thermal ring-opening of the newly formed β-lactam[3].
Step 4: Quenching and Isolation
Action: Immediately upon completion, remove the vessel and quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water[3]. Filter the resulting solid precipitate under vacuum, wash thoroughly with cold water, and recrystallize from ethanol.
Causality: Rapid thermal quenching halts any latent degradation pathways. Because azetidinones have drastically lower solubility in cold aqueous environments compared to DMF, this step forces immediate and highly pure crystallization, leaving the water-soluble TEA-HCl salts in the filtrate.
In-Process Self-Validation & Quality Control
To ensure the protocol acts as a self-validating system, the following analytical checkpoints must be met:
Chromatographic Validation: Monitor the reaction post-irradiation via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:7) mobile phase[3]. The complete disappearance of the distinct imine precursor spot validates 100% conversion.
Spectroscopic Validation (FT-IR): The structural integrity of the β-lactam core is self-evident via Infrared Spectroscopy. A successful synthesis is confirmed by the appearance of a strong, highly characteristic cyclic carbonyl (>C=O) stretching band at approximately 1717 cm⁻¹, which is distinct from standard acyclic amidyl stretches (~1665 cm⁻¹).
References
A Rapid, Convenient Microwave assisted and Conventional Synthesis of novel azetidin-2-one derivatives as Potent Antimicrobial agents
Source: Asian Journal of Research in Chemistry
URL:2
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update
Source: MDPI
URL:1
Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Schiff Base and Azetidinone Derivatives
Source: CORE
URL:3
Rapid and efficient synthesis of some biological active 2-azetidinones under microwave irradiation
Source: NIScPR
URL:
Technical Support Center: Synthesis of Azetidin-1-yl(oxolan-2-yl)methanone
Welcome to the technical support center for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols and achieve higher yields and purity.
Introduction
The synthesis of Azetidin-1-yl(oxolan-2-yl)methanone, a key intermediate in various pharmaceutical development programs, primarily involves the acylation of azetidine with a derivative of tetrahydrofuroic acid. While seemingly straightforward, the inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) presents unique challenges, often leading to side reactions and diminished yields.[1] This guide will address these challenges head-on, providing practical, evidence-based solutions.
Troubleshooting Guide
This section is formatted to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Product
Symptom: The isolated yield of Azetidin-1-yl(oxolan-2-yl)methanone is significantly lower than expected.
Potential Causes & Solutions:
Azetidine Ring-Opening: The high ring strain of azetidine makes it susceptible to nucleophilic attack, leading to the formation of ring-opened byproducts, such as γ-haloamides when using acyl chlorides.[1]
Solution: Perform the reaction at low temperatures (0 °C to -78 °C) to minimize the rate of this side reaction.[1] A slow, dropwise addition of the acylating agent is also crucial.
Hydrolysis of the Acylating Agent: When using acyl chlorides under aqueous conditions (e.g., Schotten-Baumann conditions), hydrolysis of the acyl chloride to the corresponding carboxylic acid is a competitive and often significant side reaction.[2]
Solution:
Biphasic Conditions: Employing a two-phase system (e.g., water and an organic solvent like dichloromethane) can help to sequester the acyl chloride in the organic phase, minimizing contact with water.[3]
Flow Chemistry: Continuous flow reactors can offer superior mixing and heat transfer, which can suppress the undesired hydrolysis and improve yields compared to batch conditions.[2][4]
Inefficient Amide Coupling: If you are using a carboxylic acid and a coupling reagent, the choice of reagent and reaction conditions is critical for efficient amide bond formation.
Solution:
Coupling Reagent Selection: For sterically hindered or electron-deficient amines or carboxylic acids, more potent coupling reagents like HATU or HBTU may be necessary. For standard couplings, carbodiimides like DCC or DIC in the presence of an additive like HOBt can be effective and economical.[5][6]
pH Control: Maintaining the optimal pH is crucial. The amine must be in its free base form to be nucleophilic. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize any acid formed during the reaction.[7]
Experimental Protocol: Optimized Acylation of Azetidine under Schotten-Baumann Conditions
Sequesters the acyl chloride from bulk water, reducing hydrolysis.[3]
Base
10% aq. Sodium Hydroxide
Neutralizes the HCl byproduct, driving the reaction to completion.[7]
Addition Rate
Slow, dropwise addition of acyl chloride
Maintains a low concentration of the reactive acyl chloride, disfavoring side reactions.
Stirring
Vigorous
Ensures efficient mixing between the two phases for optimal reaction rates.
Issue 2: Presence of Significant Impurities in the Final Product
Symptom: NMR or LC-MS analysis of the crude product shows multiple unexpected signals, indicating the presence of impurities.
Potential Causes & Solutions:
Ring-Opened Byproducts: As discussed previously, these are common impurities when using acyl chlorides.
Solution: Besides low-temperature reaction conditions, consider using amide coupling reagents with tetrahydrofuroic acid as an alternative to the acyl chloride route. This avoids the generation of HCl, which can promote ring-opening.
Unreacted Starting Materials: Incomplete reaction can lead to the presence of both azetidine and the acylating agent or carboxylic acid in the final product.
Solution:
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess of the acylating agent can be used to drive the reaction to completion, but this may complicate purification.
Byproducts from Coupling Reagents: Carbodiimide coupling reagents like DCC form a urea byproduct (dicyclohexylurea) which can be difficult to remove if it is soluble in the reaction solvent.[6]
Solution:
Choice of Carbodiimide: Use DIC, which forms a more soluble urea byproduct that is easier to remove during aqueous workup.[6] Alternatively, water-soluble carbodiimides like EDC can be used, and the corresponding urea byproduct can be removed by aqueous extraction.[6]
Purification: Purification by flash column chromatography on silica gel is often effective in removing these byproducts.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and resolving impurity issues.
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing Azetidin-1-yl(oxolan-2-yl)methanone?
A1: The choice of method depends on the scale of the synthesis and the available starting materials.
For small-scale laboratory synthesis: The reaction of azetidine with tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions at low temperatures is a common and effective method.[1][3][7]
For larger-scale synthesis or when dealing with sensitive substrates: Amide coupling between azetidine and tetrahydrofuroic acid using a coupling reagent like DIC/HOBt or HATU is often preferred to avoid the harsh conditions and potential side reactions associated with acyl chlorides.[5]
Q2: How can I confirm the structure and purity of my final product?
A2: A combination of analytical techniques is recommended for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will show characteristic signals for the protons on the azetidine and oxolane rings. The chemical shifts and coupling constants can be used to confirm the structure.[8][9]
¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbonyl carbon signal is a key indicator of amide bond formation.[9][10][11]
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.[8][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to assess the purity of the product and identify any impurities.
Typical ¹H and ¹³C NMR Chemical Shifts for the Core Structure
Atom
Typical ¹H Chemical Shift (ppm)
Typical ¹³C Chemical Shift (ppm)
Notes
Azetidine CH₂ (adjacent to N)
4.0 - 4.7 (t)
50 - 60
Shifted downfield due to the adjacent nitrogen and carbonyl group.
Azetidine CH₂ (β to N)
2.2 - 2.5 (quintet)
15 - 25
Oxolane CH (adjacent to O and C=O)
4.5 - 5.0 (dd)
70 - 80
Oxolane CH₂ (adjacent to O)
3.8 - 4.2 (m)
65 - 75
Oxolane CH₂
1.8 - 2.2 (m)
25 - 35
Carbonyl (C=O)
-
170 - 175
Key indicator of amide formation.
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.
Q3: What are the key safety considerations when working with azetidine?
A3: Azetidine is a volatile and flammable liquid. It is also corrosive and can cause severe skin burns and eye damage. Always handle azetidine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reaction Mechanism: Schotten-Baumann Acylation
Caption: The mechanism of the Schotten-Baumann reaction for the synthesis of the target amide.
References
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]
Synthesis, Structure Elucidation and Reactivity of Novel Azetidinone-oxiranes. Available from: [Link]
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]
ResearchGate. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Available from: [Link]
ARPI. Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. Available from: [Link]
ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]
ResearchGate. Multi-objective Bayesian optimisation using q-Noisy Expected Hypervolume Improvement (qNEHVI) for Schotten-Baumann reaction. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]
2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Available from: [Link]
LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Available from: [Link]
AAPPTEC. Coupling Reagents. Available from: [Link]
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Available from: [Link]
YouTube. Azetidine: Chemical Reactivity. Available from: [Link]
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
ResearchGate. Advances in the synthesis of azetidines: 2020-2025. Available from: [Link]
National Center for Biotechnology Information. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Available from: [Link]
MDPI. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Available from: [Link]
ResearchGate. Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Available from: [Link]
National Center for Biotechnology Information. Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available from: [Link]
ResearchGate. (PDF) Direct Access to L-Azetidine-2-carboxylic Acid. Available from: [Link]
University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Available from: [Link]
Minds@UW. MASS SPECTROMETRY DIRECTED PRE-CLINICAL STUDIES OF ASTHMA CANDIDATE MIDD0301 AND ITS ANALOGS. Available from: [Link]
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. 4-acetoxy-azetidin-2-one by lipase. Available from: [Link]
PubMed. Azetidin-2-ones, synthon for biologically important compounds. Available from: [Link]
-lactam ring formation yielded a racemic mixture, the wrong diastereomer, or an ambiguous NMR spectrum. The synthesis of azetidinone—the pharmacophore of penicillins, cephalosporins, and cholesterol absorption inhibitors (e.g., ezetimibe)—relies heavily on controlling the relative stereochemistry at C3 and C4.
This guide moves beyond generic advice. We focus on the mechanistic bifurcation points that determine cis (syn) vs. trans (anti) selectivity and provide self-validating protocols to correct your course.
Module 1: The Staudinger Reaction (Ketene-Imine Cycloaddition)[1][2][3]
The Staudinger reaction is the most common method for constructing the
-lactam ring. It involves the [2+2] cycloaddition of a ketene (usually generated in situ from an acid chloride) and an imine.
Diagnostic Diagram: The Stereoselectivity Bifurcation
The stereochemical outcome is dictated by the competition between direct ring closure (Kinetic Control
Cis) and isomerization of the zwitterionic intermediate (Thermodynamic Control Trans).
Figure 1: The competition between rate of ring closure (
) and rate of isomerization () determines the diastereomeric ratio (dr).[1]
Troubleshooting Guide: Staudinger Reaction
Q: I need the cis-
-lactam, but I am isolating mostly trans. Why?
A: Your reaction conditions are likely allowing the zwitterionic intermediate to isomerize before ring closure. This is often due to "Imine-First" thermodynamics or electron-withdrawing groups on the ketene.
The Mechanism: The formation of the cis-isomer requires the ring closure rate (
) to be faster than the C=N bond rotation (). Electron-withdrawing groups (EWGs) on the ketene stabilize the zwitterion, slowing down ring closure and allowing time for isomerization to the trans precursor [1].
Protocol Adjustment (The Bose-Evans Method):
Order of Addition: Do not pre-generate the ketene. Add the acid chloride slowly to a solution of the imine and base (usually triethylamine) at low temperature (-78°C to -20°C). This ensures the ketene reacts immediately upon formation (Kinetic control).
Solvent Switch: Use non-polar solvents (Toluene or DCM). Polar solvents stabilize the zwitterion, extending its lifetime and promoting isomerization to trans.
Electronic Tuning: If possible, use an electron-donating group (EDG) on the acid chloride (ketene precursor). This accelerates nucleophilic attack for ring closure.
Q: My yield is good, but the diastereoselectivity (dr) is inconsistent between batches.
A: This is a classic symptom of variable "Ketene Concentration."
The Cause: If the ketene concentration builds up too high (e.g., fast addition of acid chloride), ketene dimerization can occur, or the reaction warms up locally, favoring the thermodynamic (trans) path.
Corrective Action:
Use a syringe pump for the acid chloride addition.
Ensure vigorous stirring to prevent local hot spots.
Self-Validating Check: Monitor the reaction color. A deep color change often indicates ketene dimerization or decomposition rather than productive cycloaddition.
Module 2: The Kinugasa Reaction (Enantioselective Catalysis)
For researchers requiring high enantiomeric excess (ee%) without using chiral auxiliaries, the Kinugasa reaction (Copper-catalyzed alkyne-nitrone cycloaddition) is the superior route.
Protocol: Catalytic Asymmetric Kinugasa
Target: Synthesis of chiral cis-
-lactams.
Reagents:
Terminal Alkyne (1.0 equiv)
Nitrone (1.2 equiv)
Catalyst: Cu(I) source (e.g., CuI or Cu(OTf)
with reduction) + Chiral Ligand (Bisoxazoline or Phosphaferrocene).
Base: Dicyclohexylamine (Cy
NH) is critical.
Step-by-Step Workflow:
Catalyst Formation: In a glovebox or under Ar, mix Cu(OTf)
(10 mol%) and the Chiral Bisoxazoline Ligand (12 mol%) in dry MeCN. Stir for 1 hour to form the active complex.
Substrate Addition: Add the nitrone and the terminal alkyne.[2]
Base Activation: Add Cy
NH (2.0 equiv) at 0°C.
Why Cy
NH? Secondary amines facilitate the formation of the Cu-acetylide species without acting as a competing nucleophile for the intermediate [2].
Reaction: Stir at 0°C for 24-48 hours.
Quench: Dilute with EtOAc and wash with saturated NH
Cl (to sequester Copper).
Q: I am getting low ee% (<50%). What is the failure point?
A: The issue is likely background reaction or ligand dissociation .
Cause: If the copper is not fully ligated, the achiral background reaction proceeds rapidly, diluting the enantioselectivity.
Fix:
Increase Ligand:Cu ratio to 1.2:1 to ensure no free copper exists.
Temperature: Lower the temperature to -20°C. The uncatalyzed background reaction has a higher activation energy and will slow down more than the catalyzed pathway.
-lactams is notoriously counter-intuitive compared to acyclic alkenes.
Q: How do I distinguish cis vs trans using
H NMR?
A: You must rely on the vicinal coupling constant (
) between the protons on the -lactam ring. Warning: The magnitude rule is the reverse of general acyclic alkenes due to the rigid geometry of the 4-membered ring (Karplus relationship).
Isomer
Geometry
Dihedral Angle ()
Coupling Constant ()
Cis (Syn)
Protons Eclipsed
4.0 – 6.0 Hz
Trans (Anti)
Protons Anti
1.5 – 2.5 Hz
Rule of Thumb: In
-lactams, Cis = Larger J, Trans = Smaller J .
Verification: If you see a doublet with
Hz, you have the trans-isomer. If Hz, you have the cis-isomer [3].
Q: My coupling constants are obscured by multiplet overlap. How do I confirm?
A: Run a 1D NOE (Nuclear Overhauser Effect) experiment.
Irradiate H3.
Cis: You will see a strong NOE enhancement at H4 (protons are on the same face, close proximity).
Trans: You will see negligible or zero NOE enhancement at H4.
References
Jiao, L., Liang, X., & Xu, J. (2006).[3] Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society.[3][1]
Takayama, Y., et al. (2017).[4] Asymmetric Synthesis of β-Lactams through Copper-Catalyzed Alkyne–Nitrone Coupling.[2][4][5][6] Chemistry – A European Journal.[4]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for Karplus relationships in small rings).
overcoming solubility issues with Azetidin-1-yl(oxolan-2-yl)methanone
Technical Support Center: Solubility Optimization for Azetidin-1-yl(oxolan-2-yl)methanone Executive Summary: Understanding the Physicochemical Challenge Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(tetrahydrofur...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization for Azetidin-1-yl(oxolan-2-yl)methanone
Executive Summary: Understanding the Physicochemical Challenge
Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(tetrahydrofuran-2-carbonyl)azetidine) presents a classic challenge in Fragment-Based Drug Discovery (FBDD).[1] While it possesses a low molecular weight (~155.19 g/mol ), its solubility profile is dictated by its neutral, polar aprotic nature .
The Trap: Researchers often assume that because it contains a polar ether (oxolane) and an amide, it should be water-soluble.[1]
The Reality: The molecule lacks hydrogen bond donors (HBD). The azetidine nitrogen is involved in the amide resonance, rendering it non-basic and planar. Without ionizable groups (pKa is outside physiological range), pH adjustment is ineffective. High lattice energy (if crystalline) or lipophilicity-driven aggregation (if oil) often leads to "crashing out" upon dilution into aqueous buffers.[1]
This guide provides a self-validating workflow to solubilize this compound for high-concentration stocks and biological assays.
Diagnostic Troubleshooting (Q&A)
Q1: I tried dissolving the solid directly in PBS (pH 7.4), but it remains a cloudy suspension. Why?
Diagnosis: Lack of Ionization.
Technical Insight: Azetidin-1-yl(oxolan-2-yl)methanone is a neutral amide.[1] Unlike amines (which protonate at pH 7) or acids (which deprotonate), this molecule remains uncharged.[1] Water molecules interact with it only via weak dipole interactions and H-bond acceptance, which is often insufficient to overcome the crystal lattice energy or cohesive forces of the neat oil.[1]
Solution: You must use a water-miscible organic co-solvent (DMSO or DMA) to disrupt the intermolecular forces before introducing the aqueous phase.[1]
Q2: My 10 mM DMSO stock precipitates immediately when added to the cell culture media. How do I fix this?
Diagnosis: Kinetic Solubility Shock ("The Parachute Failure").[1]
Technical Insight: Rapid dilution from 100% DMSO to <1% DMSO creates a sudden polarity shift.[1] The local concentration of the compound exceeds its thermodynamic solubility limit before it can disperse, causing the formation of amorphous aggregates (precipitation).
Solution: Implement the "Intermediate Dilution Step" (see Protocol A below). Avoid direct 1:1000 bolus additions.[1]
Q3: Can I use acid or base to improve solubility?
Diagnosis: Ineffective Strategy.[1]
Technical Insight: The azetidine ring nitrogen is an amide (
), not an amine.[1] It is not basic. The tetrahydrofuran oxygen is an ether, also not basic. Adding HCl or NaOH will only increase the ionic strength of the buffer, potentially decreasing solubility via the "salting-out" effect.[1]
Solution: Focus on Hydrotropes (e.g., Nicotinamide) or Cyclodextrins rather than pH adjustment.
Experimental Protocols
Protocol A: The "Step-Down" Dilution Method
Purpose: To prevent precipitation during the preparation of assay working solutions.[1]
Reagents:
Compound Stock (100 mM in anhydrous DMSO)
Intermediate Solvent: 50% DMSO / 50% Water (or Buffer)[1]
Prepare a 20% (w/v) HP-β-CD solution in water.[1] Filter sterilize (0.22 µm).
Add the neat compound (solid or oil) directly to the CD solution.
Agitate: Shake at 200 rpm at 25°C for 24 hours.
Equilibration: The hydrophobic azetidine/oxolane motif will enter the cyclodextrin cavity, shielding it from water.
Filtration: Filter to remove undissolved material.[1] Measure concentration via HPLC.
Visualization: Solubility Decision Logic
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Caption: Figure 1. Decision tree for solubilizing neutral azetidine amides based on experimental requirements.
Physicochemical Data Summary
The following table summarizes the solvent compatibility for Azetidin-1-yl(oxolan-2-yl)methanone.
Solvent System
Solubility Rating
Application Notes
DMSO (Anhydrous)
High (>100 mM)
Ideal for primary stock solutions.[1] Hygroscopic; keep sealed.
Ethanol
High (>50 mM)
Alternative to DMSO, but evaporates faster (concentration changes).[1]
PBS (pH 7.4)
Low (<1 mM)
Without co-solvent.[1] Prone to oiling out/precipitation.[1]
PBS + 5% DMSO
Moderate
Kinetic solubility is improved; stable for hours.[1]
20% HP-β-CD
High (>5 mg/mL)
Best for in vivo formulation; traps the hydrophobic fragment.[1]
0.1 M HCl / NaOH
No Effect
Molecule is non-ionizable.[1] Do not use extreme pH (risk of hydrolysis).
References
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
Source: National Institutes of Health (PMC).
Relevance: Discusses the physicochemical properties and solubility optimization of azetidine-2-carboxamide analogues in drug discovery.
URL:[Link]
Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization.
Source: ChemRxiv.[1]
Relevance: details the use of azetidines as bioisosteres to improve lipophilicity and solubility profiles compared to larger heterocycles.
URL:[Link][1]
Strategies for Improving Hydrophobic Drugs Solubility and Bioavailability.
Source: International Journal of Pharmaceutical and Chemical Analysis.
Relevance: Provides the theoretical basis for using cyclodextrins and co-solvents for neutral, poorly soluble drugs.
URL:[Link][1]
PubChem Compound Summary: (Azetidin-2-yl)methanol & Derivatives.
Source: PubChem.[1][4]
Relevance: Provides foundational physicochemical data (LogP, H-bond counts) for azetidine fragments used to estimate solubility behavior.
URL:[Link][1]
optimizing reaction conditions for Azetidin-1-yl(oxolan-2-yl)methanone synthesis
Technical Support Center: Organic Synthesis Division Topic: Optimization of Azetidin-1-yl(oxolan-2-yl)methanone Synthesis Ticket ID: AZT-THFA-OPT-001 Executive Summary This guide addresses the synthesis of Azetidin-1-yl(...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Organic Synthesis DivisionTopic: Optimization of Azetidin-1-yl(oxolan-2-yl)methanone Synthesis
Ticket ID: AZT-THFA-OPT-001
Executive Summary
This guide addresses the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone (also known as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone). This reaction involves the amide coupling of Tetrahydro-2-furoic acid (THFA) and Azetidine .
Critical Challenges:
Racemization Risk: The
-proton of THFA is susceptible to deprotonation, leading to epimerization of the chiral center (if using enantiopure starting material).
Azetidine Instability: Azetidine is typically supplied as a hydrochloride salt. The free base is volatile (bp ~61°C) and prone to ring-opening polymerization due to high ring strain (~25 kcal/mol).[1]
Activation Balance: Over-activation of the acid leads to racemization; under-activation leads to poor conversion of the sterically constrained azetidine.
Part 1: Reagent Selection & Critical Parameters
We do not recommend standard EDC/HOBt coupling for this specific substrate pair due to slow kinetics and higher racemization risks. The following reagents are validated for high-integrity synthesis.
Comparison of Coupling Agents
Feature
T3P (Propylphosphonic Anhydride)
HATU
Acid Chloride (via Oxalyl Chloride)
Recommendation
High (Gold Standard)
Medium (Research Scale)
Low (Avoid)
Racemization Control
Excellent (Low epimerization)
Moderate (Risk if base is excess)
Poor (High risk of -proton abstraction)
Purification
Water-soluble byproducts (Extraction only)
Difficult (Requires chromatography)
Distillation/Chromatography
Azetidine Compatibility
High (Controlled release of free base)
High (Fast reaction)
Low (Exothermic, polymerization risk)
Why T3P?
T3P acts as an unlimited solubility coupling agent. Unlike HATU, which generates a reactive guanidinium species that can stall, T3P forms a mixed anhydride that reacts rapidly with the amine.[1] Crucially, T3P is acidic; it buffers the reaction mixture, preventing the high pH spikes that cause THFA racemization [1, 2].[1]
Part 2: Optimized Experimental Protocol (T3P Method)
Objective: Synthesize Azetidin-1-yl(oxolan-2-yl)methanone with >95% purity and <1% epimerization.
Symptom: Product is a mixture of enantiomers (e.g., 80:20 er) when starting with pure (S)-THFA.[1]
Diagnosis: High pH during activation promoted enolization of the THFA alpha-proton.
Fix:
Switch to T3P if using HATU/EDC.
Reduce Base: Use N-Methylmorpholine (NMM) instead of DIPEA; NMM is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and less likely to deprotonate the alpha-carbon [3].
Sequential Addition: Pre-mix Acid + T3P + Base (low temp) for 5 mins, then add Azetidine HCl + Base. (Note: This risks Azetidine polymerization less, but risks acid racemization more; only use if Scenario A is not the issue).[1]
Scenario C: "Sticky" Impurities / Polymerization
Symptom: Crude NMR shows broad peaks in the aliphatic region (1.5 - 2.5 ppm).
Avoid large excesses of T3P which can act as a Lewis acid catalyst for ROP.
Part 4: Visualizing the Logic
Diagram 1: Synthesis Workflow (T3P Route)
Caption: Optimized T3P coupling workflow ensuring in-situ neutralization of Azetidine HCl to prevent polymerization.
Diagram 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing yield loss and stereochemical erosion during amide coupling.
References
Dunetz, J. R., et al. (2016).[1] "T3P (Propylphosphonic Anhydride): An Efficient Reagent for Amide Bond Formation."[1][6][10] Organic Process Research & Development. [1]
Wissmann, H., & Kleiner, H. J. (1980).[1] "New Peptide Coupling Reagents." Angewandte Chemie International Edition. [1]
Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. [1]
Technical Support Center: Azetidin-1-yl(oxolan-2-yl)methanone Synthesis
This guide serves as a specialized technical support resource for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone (also known as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone). It addresses the unique challenges pose...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone (also known as Azetidin-1-yl(tetrahydrofuran-2-yl)methanone). It addresses the unique challenges posed by the coupling of a strained azetidine ring with a chiral tetrahydrofuran-2-carboxylic acid moiety.
Case ID: AZT-OXO-SYN-001
Status: Active
Subject: Mitigation of Ring-Opening and Racemization during Amide Coupling
Executive Summary & Molecule Analysis
The synthesis of Azetidin-1-yl(oxolan-2-yl)methanone involves forming an amide bond between Azetidine (a strained 4-membered amine) and Tetrahydro-2-furoic acid (a chiral acid).
Critical Instability Factors:
Azetidine Ring Strain (~25 kcal/mol): High susceptibility to acid-catalyzed ring-opening polymerization (ROP) or nucleophilic ring-opening (NRO) by halide ions [1].
-Chiral Center (Oxolane): The C2 position of the tetrahydrofuran ring is prone to racemization via enolization or oxazolone formation, particularly if the carboxylic acid is over-activated [2].[1]
Troubleshooting Guide (Q&A Format)
Ticket #1: "I am observing a major byproduct with a mass of M+36 or M+18."
Diagnosis: Azetidine Ring Opening.[2][3][4][5]
Root Cause:
If you are using the Acid Chloride method (using thionyl chloride or oxalyl chloride), the byproduct is likely the result of the chloride ion attacking the protonated azetidine ring.[1]
M+36 (+HCl): Formation of N-(3-chloropropyl)tetrahydrofuran-2-carboxamide.
M+18 (+H₂O): Hydrolysis of the ring to the alcohol form (3-hydroxypropyl amide) during workup.[1]
Technical Explanation:
Azetidine is a strong nucleophile but also acts as a leaving group under ring strain.[2] In the presence of strong Lewis acids or excess mineral acid (generated during acid chloride formation), the nitrogen protonates.[1] A nucleophile (
or solvent) attacks the C2 or C4 position, relieving ring strain.[1]
Corrective Action:
Switch to Coupling Reagents: Avoid acid chlorides. Use HATU or T3P (Propylphosphonic anhydride) .[1] T3P is particularly effective for strained amines as it operates at non-acidic pH and has low epimerization rates [3].
Base Scavenging: If you must use acid chlorides, ensure the reaction mixture contains excess non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) before adding the azetidine to buffer any HCl immediately.[1]
Temperature Control: Maintain reaction temperature
C during the addition phase.
Ticket #2: "The product enantiomeric excess (ee) dropped from >99% to 85%."
Diagnosis: Racemization of the Tetrahydro-2-furoic moiety.[6][7][8][9]
Root Cause:
Over-activation of the carboxylic acid leads to the formation of an oxazolone (azlactone) intermediate or direct enolization caused by excess base.[1]
Pathway: The
-proton on the tetrahydrofuran ring is inductively activated by the oxygen atom, making it slightly acidic.[1] High pH or highly reactive intermediates (like mixed anhydrides) facilitate proton removal.[1]
Corrective Action:
Optimize Base Stoichiometry: Use exactly 1.0–1.1 equivalents of base relative to the coupling agent. Avoid large excesses of TEA/DIPEA.
Additives: Use Oxyma Pure or HOAt as additives if using carbodiimides (EDC/DCC).[1] These suppress racemization by forming a stable active ester that reacts faster with the amine than the oxazolone formation rate.[1]
Protocol Adjustment: Pre-activate the acid for only 2-3 minutes before adding the amine. Prolonged activation time increases the window for racemization.[1]
Ticket #3: "Reaction conversion stalls at 60-70% despite excess reagents."
Diagnosis: Formation of unreactive N-acylurea or Azetidine salt precipitation.
Root Cause:
N-acylurea: If using EDC/DCC without a nucleophilic catalyst (DMAP/HOBt), the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.
Salt Formation: Azetidine hydrochloride is often insoluble in DCM or Ether, removing the free amine from the solution.[1]
Corrective Action:
Solvent Switch: Use DMF or NMP to ensure solubility of all species.
Free Basing: Ensure Azetidine is added as a free base. If starting from Azetidine[1][2][3][4][10]·HCl, pre-mix with 1.0 eq of DIPEA in a separate vial and sonicate before addition.
Visualizing the Failure Modes
The following diagram illustrates the competing pathways: the desired amide coupling versus the destructive ring-opening and racemization pathways.
Caption: Mechanistic divergence showing the desired coupling pathway (Green) versus acid-mediated ring opening and base-mediated racemization (Red).
Recommended Experimental Protocol
Method: HATU-Mediated Coupling (High Fidelity)
This protocol prioritizes the integrity of the azetidine ring and the chiral center.[1]
Reagents:
Tetrahydro-2-furoic acid (1.0 equiv)
Azetidine (1.1 equiv) [Handle in fume hood; volatile][1]
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step:
Preparation: Charge a flame-dried flask with Tetrahydro-2-furoic acid and HATU. Purge with Argon.
Dissolution: Add anhydrous DMF. Cool the mixture to 0°C in an ice bath.
Activation: Add 1.0 equiv of DIPEA dropwise. Stir for 5 minutes. Note: Keeping base low initially prevents racemization.
Amine Addition: Add Azetidine (pre-mixed with the remaining 1.5 equiv of DIPEA in DMF) dropwise to the cold reaction mixture.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.
Quench: Dilute with EtOAc and wash with saturated NH₄Cl (mildly acidic, pH ~5) rather than 1M HCl. Warning: Strong acid washes can open the azetidine ring during workup.[1]
Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (EtOAc/Hexanes).
Data & Reagent Comparison
Coupling Reagent
Reactivity
Racemization Risk
Ring Opening Risk
Recommendation
Thionyl Chloride
Very High
High (Thermal)
Critical (HCl gen)
Avoid unless necessary
EDC / HOBt
Moderate
Low
Low
Good for scale-up
HATU
High
Low
Low
Preferred for small scale
T3P (in EtOAc)
Moderate
Lowest
Very Low
Excellent for chiral purity
References
BenchChem Technical Support . Azetidine Ring-Opening Reactions: Troubleshooting & Optimization. (2025). Retrieved from 3[1]
CymitQuimica . (±)-Tetrahydro-2-furoic acid: Properties and Reactivity. Retrieved from 9[1]
Organic Chemistry Frontiers . Structurally divergent reactivity of 2,2-disubstituted azetidines. (2025).[1][5][11] Retrieved from 5[1]
National Institutes of Health (PMC) . Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). Retrieved from 4[1]
Technical Support Center: Navigating the Scale-Up of Azetidinone Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges in the scale-up production of azetidinone derivatives. A Senior Application Scientist's Guide to Synthesis, T...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide for researchers, scientists, and drug development professionals on overcoming the challenges in the scale-up production of azetidinone derivatives.
A Senior Application Scientist's Guide to Synthesis, Troubleshooting, and Process Control
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structure of β-lactam antibiotics like penicillins and cephalosporins[1]. Its unique ring strain imparts significant chemical reactivity, which is both a blessing for its biological activity and a challenge for its synthesis, particularly during scale-up[1][2]. Transitioning from a bench-scale success to a robust, multi-kilogram production process requires a deep understanding of the reaction mechanism, potential side reactions, and the physical realities of large-scale chemical processing.
This guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the scale-up production of azetidinone derivatives. We will focus primarily on the Staudinger ketene-imine cycloaddition—a powerful and widely used method for constructing the β-lactam ring—as a model system for discussing broader scale-up principles[1][3][4].
Troubleshooting Guide: The Staudinger [2+2] Cycloaddition at Scale
The Staudinger synthesis involves the reaction of a ketene with an imine to form the desired four-membered azetidinone ring[3][4]. While elegant, its success on a larger scale hinges on controlling a delicate balance of reactivity.
Q1: My reaction yield is significantly lower upon scale-up. What are the likely causes and how can I fix it?
Low yield is the most common and frustrating challenge in process scale-up. The root cause often lies in issues that are negligible at the gram-scale but become magnified in larger reactors.
Potential Causes & Solutions:
Inefficient Ketene Formation: Ketenes are typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine)[5]. On a large scale, inefficient mixing or localized temperature fluctuations can hinder this step.
Troubleshooting:
Base Addition: A slow, subsurface addition of the amine base into a well-agitated solution of the acyl chloride is critical. This prevents localized high concentrations of the base, which can lead to side reactions.
Temperature Control: The dehydrochlorination is often exothermic. Ensure your reactor's cooling capacity is sufficient to maintain the optimal temperature (often 0 °C or below) throughout the addition[5][6]. A runaway exotherm can degrade both the acyl chloride and the generated ketene.
Ketene Dimerization/Polymerization: Ketenes are highly reactive and prone to reacting with themselves, especially if they are not trapped quickly by the imine[3].
Troubleshooting:
"Imine-in-Pot" Method: Instead of pre-forming the ketene, add the acyl chloride slowly to a solution containing both the imine and the amine base. This ensures the ketene reacts with the imine as soon as it's formed.
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the imine to ensure the ketene is the limiting reagent.
Imine Instability or Hydrolysis: Imines can be sensitive to moisture, and any water present will hydrolyze the imine back to its corresponding aldehyde and amine, halting the reaction[3].
Troubleshooting:
Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Using molecular sieves in the reactor can also be beneficial[6].
Reagent Quality: Verify the purity of the imine before starting. Aldehyde or amine impurities can interfere with the reaction.
Poor Mixing and Mass Transfer: In large reactors, achieving homogenous mixing is more challenging. If the reagents are not mixed efficiently, localized "hot spots" of high concentration can promote side reactions over the desired cycloaddition.
Troubleshooting:
Agitator Design: Use an appropriate agitator (e.g., pitched-blade turbine) and agitation speed to ensure good top-to-bottom turnover in the reactor.
Solvent Choice: The solvent must be able to dissolve all reactants to ensure a homogenous reaction. A solvent system that enhances reactant solubility can improve mass transfer and reaction rates[7].
Q2: The stereochemical outcome (cis/trans ratio) of my product is inconsistent or incorrect at a larger scale. Why is this happening?
Controlling stereochemistry is critical for pharmacological activity. The Staudinger cycloaddition proceeds via a zwitterionic intermediate, and the final stereochemistry depends on the kinetics of ring closure versus bond rotation in this intermediate[8].
dot
Caption: Staudinger cycloaddition mechanism and stereoselectivity pathways.
Factors Influencing Stereoselectivity:
Parameter
Effect on Stereochemistry
Rationale
Solvent Polarity
Non-polar solvents (e.g., Toluene, CH₂Cl₂) generally favor cis products. Polar solvents can stabilize the zwitterionic intermediate, allowing more time for equilibration to the thermodynamically favored trans product.
The initial nucleophilic attack often leads to a kinetic intermediate that closes quickly to the cis isomer. Stabilization of the zwitterion allows for rotation around the C-C bond before ring closure[8].
Temperature
Lower temperatures (e.g., -78 °C to 0 °C) typically increase cis selectivity.
At lower temperatures, the rate of bond rotation is slower compared to the rate of ring closure, favoring the kinetically controlled cis product[3][5].
Ketene Substituents (R1, R2)
Electron-donating groups accelerate direct ring closure, favoring cis products.
These groups increase the nucleophilicity of the enolate in the zwitterion, speeding up the ring-closing step[8].
Imine Substituents (R4)
Electron-withdrawing groups on the imine nitrogen accelerate direct ring closure, favoring cis products.
These groups increase the electrophilicity of the iminium carbon, making it more susceptible to nucleophilic attack by the enolate[8].
Troubleshooting:
Confirm Starting Imine Geometry: The reaction is stereospecific. (E)-imines generally yield cis-β-lactams, while (Z)-imines can favor trans products. Ensure the stereochemistry of your starting imine is consistent batch-to-batch.
Strict Temperature Control: Even a small increase in the internal reaction temperature during scale-up can alter the cis/trans ratio. Monitor the internal temperature closely, not just the jacket temperature.
Solvent Selection: If you need to change solvents for scale-up (e.g., for safety or solubility reasons), be aware of the potential impact on stereoselectivity. A re-optimization of the reaction temperature may be necessary.
Scale-Up & Process Control FAQs
Q3: The reaction is highly exothermic. How can we manage this safely on a large scale?
Exotherm management is a critical safety consideration. A 10 °C exotherm in a 100 mL flask is a minor issue; in a 1000 L reactor, it can be a serious hazard[9].
Controlled Addition Rates: The most effective control is to add the limiting reagent (often the acyl chloride to generate the ketene) at a rate that allows the reactor's cooling system to dissipate the generated heat. This is known as "reaction calorimetry" and is a key part of process safety assessment.
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), a semi-batch process where one reagent is added slowly over time is standard for managing exotherms.
Sufficient Cooling Capacity: Ensure the reactor's heat transfer coefficient and cooling surface area are adequate for the reaction's heat output.
Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this increases solvent cost and reduces reactor throughput, so a balance must be found.
Q4: We are struggling with product isolation. What are the best practices for crystallization and purification at scale?
Isolation of the final product in high purity is often as challenging as the synthesis itself.
Solvent Screening: Perform a thorough solvent screening for crystallization. The ideal solvent should provide high solubility at elevated temperatures and low solubility at room temperature or below, leading to high recovery. Anti-solvent crystallization is also a common and effective technique at scale.
Controlling Polymorphism: Azetidinone derivatives can often exist in different crystalline forms (polymorphs), which can have different stability, solubility, and bioavailability. Characterize the desired polymorph and develop a crystallization process that consistently produces it. Seeding the crystallization with crystals of the desired form is a robust method to ensure consistency.
Impurity Purging: The crystallization process must effectively purge process-related impurities. Analyze the mother liquor to understand which impurities are being removed and which might co-crystallize with the product. A re-slurry or second recrystallization may be necessary.
Filtration and Drying: At scale, filtration can be slow. Choose appropriate filter media and equipment (e.g., Nutsche filter-dryer). The drying process must be optimized to remove residual solvents without causing product degradation.
Q5: How can we use Process Analytical Technology (PAT) to better understand and control our azetidinone synthesis?
Process Analytical Technology (PAT) is a framework encouraged by regulatory agencies to design, analyze, and control manufacturing through timely measurements of critical quality and performance attributes[10][11].
Real-Time Monitoring: Instead of relying on offline sampling (like TLC or HPLC), in-line spectroscopic tools can monitor the reaction in real time.
FT-IR/Raman Spectroscopy: An attenuated total reflectance (ATR) FT-IR or a Raman probe can be inserted directly into the reactor. This allows for monitoring the disappearance of the imine C=N stretch and the appearance of the β-lactam carbonyl stretch (~1740-1780 cm⁻¹), providing real-time kinetic data and endpoint determination[11][12].
Benefits of PAT:
Improved Process Understanding: Identify the true endpoint of the reaction, avoiding unnecessarily long reaction times or incomplete conversions[13].
Enhanced Safety: Monitor the reaction for any deviation from the expected profile, which could indicate a developing safety issue.
Consistent Quality: By ensuring each batch is run to the same conversion endpoint, PAT helps guarantee batch-to-batch consistency[10][14].
dot
Caption: A typical workflow for the scale-up of azetidinone synthesis.
Protocol: Gram-Scale Synthesis of a Model cis-β-Lactam
This protocol describes the synthesis of (3R,4S)-3-acetoxy-4-phenyl-1-tosylazetidin-2-one via Staudinger cycloaddition, a common intermediate structure. This procedure is designed to be robust and scalable.
Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and nitrogen inlet
Addition funnel
Procedure:
Reactor Setup: Under a nitrogen atmosphere, charge the three-neck flask with the tosyl imine (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of imine).
Initial Cooling: Cool the stirred solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
Base Addition: Add triethylamine (1.2 eq) to the solution. Ensure the temperature does not rise above -5 °C.
Ketene Precursor Addition: Prepare a solution of acetoxyacetyl chloride (1.1 eq) in anhydrous DCM (2 mL per gram of acid chloride). Add this solution dropwise to the reaction mixture via the addition funnel over 30-45 minutes, maintaining the internal temperature between -10 °C and -5 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -5 °C to 0 °C. Monitor the reaction progress by TLC or in-situ IR until the starting imine is consumed (typically 2-4 hours).
Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure cis-β-lactam. The cis configuration is typically favored under these low-temperature conditions[5][15].
refining purification protocols for Azetidin-1-yl(oxolan-2-yl)methanone
Technical Support Center: Refining Purification Protocols for Azetidin-1-yl(oxolan-2-yl)methanone Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Refining Purification Protocols for Azetidin-1-yl(oxolan-2-yl)methanone
Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis and isolation of highly polar, low-molecular-weight heterocycles. Azetidin-1-yl(oxolan-2-yl)methanone (MW: 155.19 g/mol ) presents a unique "perfect storm" of purification challenges: it lacks lipophilic bulk, contains two strong hydrogen-bond accepting rings (azetidine and oxolane), and is synthesized from precursors that are prone to co-elution and chiral degradation.
This guide provides field-proven, self-validating workflows to bypass traditional, failure-prone aqueous workups, ensuring high yield and enantiomeric fidelity.
Diagnostic Purification Workflow
Before selecting a protocol, it is critical to evaluate your reaction scale and impurity profile. The diagram below outlines the optimal non-aqueous purification logic designed specifically for highly hydrophilic amides.
Fig 1. Non-aqueous catch-and-release purification workflow for highly polar amides.
Troubleshooting Guides & FAQs
Q1: I am losing over 60% of my product during the standard aqueous extraction (EtOAc/Water). Why is this happening, and how do I fix it?The Causality: Azetidin-1-yl(oxolan-2-yl)methanone has a highly unfavorable partition coefficient (calculated LogP near 0). The oxygen in the oxolane (tetrahydrofuran) ring and the tertiary amide carbonyl are potent hydrogen-bond acceptors. When you perform an aqueous wash to remove coupling byproducts or unreacted azetidine, the target amide preferentially partitions into the aqueous layer [2].
The Solution: Abandon the aqueous workup entirely. Instead, evaporate the reaction mixture to dryness, reconstitute it in a volatile organic solvent (e.g., THF or DCM), and utilize a Solid Phase Extraction (SPE) "catch-and-release" strategy [1]. By passing the crude mixture through a strong cation exchange (SCX) resin, the basic azetidine is covalently trapped, while your neutral amide flows through unimpeded.
Q2: My NMR shows a mixture of diastereomers, but I started with enantiopure (S)-tetrahydro-2-furoic acid. What caused the epimerization?The Causality: Tetrahydro-2-furoic acid is highly susceptible to base-catalyzed racemization at the C2 (alpha) position [3]. During activation with carbodiimides (like DIC or DCC), a highly reactive O-acylisourea intermediate forms. If the coupling with azetidine is not instantaneous, the presence of a tertiary amine base (e.g., DIPEA or TEA) abstracts the acidic alpha-proton, forming an enolate that destroys the stereocenter.
The Solution: You must suppress the lifetime of the O-acylisourea intermediate. Use EDC·HCl in combination with an additive like HOBt or Oxyma. These additives rapidly trap the intermediate as an active ester, which is significantly less prone to enolization. Furthermore, strictly limit your base to 1.0 equivalent of a sterically hindered amine (e.g., 2,4,6-collidine) and maintain the reaction at 0–5 °C during the activation phase.
Q3: I used HATU for the coupling, but I cannot separate the tetramethylurea byproduct from my product using normal-phase silica gel. What is the alternative?The Causality: Tetramethylurea (the byproduct of HATU) and Azetidin-1-yl(oxolan-2-yl)methanone share nearly identical retention factors (Rf) on bare silica due to their similar polarities and hydrogen-bonding profiles.
The Solution: Switch to a solid-supported coupling reagent or utilize Reverse-Phase (C18) Flash Chromatography. In a reverse-phase system, the slight lipophilic differences between the oxolane/azetidine rings and the tetramethylurea become pronounced, allowing for baseline resolution. Alternatively, using automated catch-and-release protocols can circumvent liquid chromatography entirely [4].
Quantitative Data & Scavenger Specifications
To engineer a self-validating purification system, you must match the physicochemical properties of your impurities to the correct scavenger resin.
Table 1: Physicochemical Profile & Partitioning Data
Property
Value/Observation
Impact on Purification Strategy
Molecular Weight
155.19 g/mol
Low MW limits lipophilicity; avoid deep vacuum drying (>48h) to prevent product sublimation.
Calculated LogP
~ -0.1 to 0.2
Poor organic partitioning; aqueous extraction will result in catastrophic yield loss.
Azetidine pKa
~11.2 (conjugate acid)
Strongly basic; quantitatively scavenged by sulfonic acid (SCX) resins.
THF-2-COOH pKa
~3.9
Moderately acidic; easily scavenged by carbonate or basic alumina resins.
Table 2: Scavenger Resin Specifications for Amide Purification
Resin Type
Target Impurity
Mechanism of Action
Elution Profile
Si-TsOH (SCX-3)
Unreacted Azetidine
Strong cation exchange; protonates and binds free amines [1].
Amide flows through; amine retained.
Si-Carbonate
Unreacted THF-2-COOH
Anion exchange / acid-base neutralization.
Amide flows through; acid retained.
Si-Isocyanate
Nucleophilic byproducts
Covalent urea bond formation with primary/secondary amines.
This method exploits the differential pKa of the reaction components to achieve >95% purity without liquid chromatography.
Preparation: Concentrate the crude amide coupling reaction mixture to complete dryness under reduced pressure to remove all volatile solvents (e.g., DMF, DCM).
Reconstitution: Dissolve the crude residue in 5 mL of an anhydrous, non-nucleophilic solvent (e.g., 10% MeOH in DCM, or pure THF).
Amine Scavenging (SCX): Condition a 2g ISOLUTE® Si-TsOH (SCX-3) SPE cartridge with 10 mL of DCM. Load the reconstituted mixture onto the cartridge. Elute with 15 mL of DCM.
Mechanism: Unreacted azetidine is protonated and ionically bound to the sulfonic acid stationary phase.
Acid Scavenging: Pass the eluent directly through a 2g Si-Carbonate SPE cartridge (pre-conditioned with DCM). Elute with an additional 10 mL of DCM.
Mechanism: Unreacted tetrahydro-2-furoic acid and acidic additives (e.g., HOBt) are neutralized and retained by the carbonate resin.
Isolation: Concentrate the final combined filtrate under reduced pressure. The resulting residue is the highly pure Azetidin-1-yl(oxolan-2-yl)methanone.
For larger scales where SPE capacity is exceeded, reverse-phase chromatography resolves the polar amide from coupling byproducts.
Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DMSO or Water/Acetonitrile (1:1). Do not use pure organic solvents like DCM for loading onto a C18 column.
Column Selection: Utilize a high-capacity C18 wide-pore flash column (e.g., 12 g to 40 g depending on scale).
Solvent System:
Solvent A: 0.1% Formic Acid in Milli-Q Water.
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Gradient Elution:
0–5 min: Isocratic 5% B (Flushes highly polar salts and urea byproducts).
5–20 min: Linear gradient from 5% B to 40% B.
Note: Azetidin-1-yl(oxolan-2-yl)methanone typically elutes between 15–25% B due to its high hydrophilicity.
Recovery: Lyophilize (freeze-dry) the product-containing fractions. Do not rotary evaporate aqueous fractions at high temperatures, as this risks thermal degradation of the oxolane ring.
-lactam) synthesis, solvent polarity is not merely a medium for solubility; it is a chemoselective and stereoselective switch . The dielectric constant () and dipole moment of your solvent directly dictate the lifetime of charged intermediates (zwitterions) and the stability of transition states.
This guide addresses the two most critical failure modes in
-lactam synthesis:
Loss of Diastereocontrol (Getting trans when you need cis, or vice versa).
Reaction Stalling/Decomposition (Ketene dimerization or hydrolysis).
Troubleshooting Guides (Q&A Format)
Module A: Stereochemical Control (The Staudinger Reaction)
Applicable to: Ketene-Imine Cycloaddition[1][2][3][4]
Q: I am synthesizing a C3/C4-substituted
-lactam using the Staudinger method. I require the cis-isomer, but I am observing high ratios of the trans-isomer. How do I fix this?
A: You are likely using a solvent that is too polar (e.g., Acetonitrile, DMF, or even THF).
The Mechanism: The reaction proceeds via a nucleophilic attack of the imine on the ketene, forming a zwitterionic intermediate .[1][2][3][5][6]
The Solvent Effect:
Polar Solvents: Stabilize the zwitterion via dipole-dipole interactions. This stabilization extends the lifetime of the intermediate, allowing bond rotation (isomerization) to the thermodynamically stable trans configuration before ring closure.[2]
Non-Polar Solvents: Cannot effectively stabilize the charge separation. This forces a rapid, kinetic ring closure, preserving the stereochemistry dictated by the endo-transition state (usually leading to the cis-isomer from E-imines).
Corrective Protocol: Switch to Toluene or Benzene (if permitted). If chlorinated solvents are required for solubility, use Dichloromethane (DCM) but lower the temperature to -78°C to suppress isomerization.
Q: My reaction yield is acceptable, but the product is an inseparable mixture of diastereomers (
~ 1:1). Why?
A: This indicates a "confused" transition state, often caused by semi-polar solvents (like THF or Ethyl Acetate) or moisture contamination.
Check Solvent Polarity: THF (
) often sits in the "danger zone" where neither kinetic nor thermodynamic control is absolute. Move to the extremes: Toluene for cis, refluxing Acetonitrile for trans.
Check Water Content: In protic environments, the zwitterion can be quenched or hydrolyzed, leading to open-chain amides rather than cyclization, or allowing acid-catalyzed isomerization. Ensure solvents are anhydrous (<50 ppm water).
Applicable to: Nitrone-Alkyne & Ester Enolate-Imine Reactions[7][8]
Q: I am running a Kinugasa reaction (Nitrone + Alkyne) with Cu(I). The starting materials are soluble in DCM, but the reaction is extremely slow.
A: DCM is a non-coordinating solvent. The Kinugasa reaction relies on a Copper(I) acetylide intermediate.[9]
The Fix: Switch to Acetonitrile (MeCN) or add a coordinating base like Pyridine .
Why: MeCN acts as a ligand for Cu(I), stabilizing the catalytic species and facilitating the formation of the metallacycle intermediate. However, avoid overly strong ligands (like excess diamines) which might sequester the copper entirely.
Q: I am using the Ester Enolate-Imine condensation (Gilman-Speeter). The yield drops significantly when I scale up using THF.
A: This is likely an issue of enolate aggregation.
The Fix: In non-polar or moderately polar solvents like THF, lithium enolates form aggregates (tetramers/hexamers) that are less reactive. Add a polarity modifier like HMPA (hazardous) or DMPU (safer alternative) to break up aggregates and increase the effective concentration of the reactive enolate species.
Visualizing the Mechanism
Figure 1: Solvent Control of the Staudinger Zwitterion
This diagram illustrates how solvent polarity dictates the fate of the critical zwitterionic intermediate.[2]
Caption: Figure 1. Bifurcation of the Staudinger reaction pathway. Polar solvents stabilize the zwitterion, permitting isomerization to the trans-isomer.[2] Non-polar solvents force rapid closure to the cis-isomer.
Optimized Experimental Protocols
Protocol A: Cis-Selective Staudinger Synthesis
Objective: Synthesis of 3-acetoxy-4-phenyl-2-azetidinone with >90% cis-selectivity.
Reagents:
Imine: Benzylidene-aniline (1.0 equiv)
Acid Chloride: Acetoxyacetyl chloride (1.2 equiv)
Base: Triethylamine (TEA) (2.5 equiv)
Solvent: Anhydrous Toluene (dried over Na)
Step-by-Step:
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
Solvation: Dissolve Imine (1.0 equiv) in Anhydrous Toluene (0.1 M concentration).
Activation: Add TEA (2.5 equiv) and cool the mixture to 0°C (ice bath). Note: Lower to -78°C if cis-selectivity is poor at 0°C.
Addition: Add Acid Chloride (1.2 equiv) dropwise via syringe pump over 30 minutes. The solution will turn turbid (TEA·HCl salt formation).
Reaction: Allow to warm to room temperature naturally and stir for 12 hours.
Validation: Check TLC. If trans isomer appears (usually more polar/lower Rf), the reaction warmed too quickly or the solvent contained moisture.
Workup: Wash with NaHCO3 (sat.), dry over MgSO4, and concentrate. Recrystallize from EtOH to isolate pure cis-isomer.
Protocol B: Green Solvent Substitution
For labs requiring REACH compliance or green chemistry standards.
Traditional Solvent
Hazard Class
Recommended Green Replacement
Effect on Selectivity
Dichloromethane (DCM)
Carcinogen/Volatile
2-Methyltetrahydrofuran (2-MeTHF)
Moderate. Slightly more polar than Toluene; may require lower temps (-20°C) for cis control.
Toluene
Reprotoxic
p-Cymene or Anisole
Excellent. Maintains non-polar environment for cis-selectivity.
DMF/DMAc
Reprotoxic
Cyrene™ (Dihydrolevoglucosenone)
High polarity. Good for trans-selective reactions or Kinugasa coupling.
Data Summary: Solvent Polarity vs. Isomer Ratio
Data derived from Staudinger reaction of N-benzylideneaniline + phenoxyacetyl chloride.
Staudinger, H. (1907).[2][3] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
Palomo, C., et al. (1999). "The
-Lactam Synthon: Stereoselective Synthesis and Applications." European Journal of Organic Chemistry.
Jiao, L., et al. (2006).
-Lactam Formation from Ketene and Imine: A Theoretical Study." Journal of Organic Chemistry.
Cossío, F. P., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research.
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
Technical Support Center: Synthesis of Azetidin-1-yl(oxolan-2-yl)methanone
Welcome to the technical support center for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Azetidin-1-yl(oxolan-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for managing impurities in this critical synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Azetidin-1-yl(oxolan-2-yl)methanone?
A1: The most prevalent and scalable method is the amide coupling reaction between azetidine and tetrahydrofuran-2-carboxylic acid (also known as oxolane-2-carboxylic acid). This is typically facilitated by a coupling agent to activate the carboxylic acid.
Q2: Why is impurity management so critical in this specific synthesis?
A2: Azetidin-1-yl(oxolan-2-yl)methanone is often a fragment or intermediate in the synthesis of more complex pharmaceutical compounds. Even minor impurities can interfere with subsequent steps, poison catalysts, or lead to the formation of significant, difficult-to-remove impurities in the final active pharmaceutical ingredient (API). Furthermore, regulatory requirements for API purity are stringent, making early-stage impurity control essential.
Q3: Which coupling reagents are recommended for this synthesis?
A3: Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are very common due to their effectiveness and the water-solubility of their urea byproduct, which simplifies purification.[1][2][3] For more challenging or sensitive substrates, phosphonium or aminium/uronium salt reagents like PyBOP or HBTU can be used, though they are more expensive.[4][5]
Q4: My final product is a thick oil and difficult to handle. Is this normal?
A4: While the physical state can depend on residual solvent and purity, Azetidin-1-yl(oxolan-2-yl)methanone is often reported as an oil or a low-melting solid. If it is excessively gummy or difficult to purify, it may indicate the presence of significant amounts of urea byproducts or other polar impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Potential Cause
Underlying Reason
Recommended Solution & Explanation
Ineffective Carboxylic Acid Activation
The coupling reagent is degraded, or the activation conditions are suboptimal. Carbodiimides like EDC are sensitive to moisture.
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of coupling agents. Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes at 0 °C before adding the azetidine.[4] This allows the formation of the reactive intermediate without premature quenching.
Acid-Base Reaction
Azetidine is a base, and tetrahydrofuran-2-carboxylic acid is an acid. A simple acid-base reaction can occur, forming an ammonium carboxylate salt that is unreactive towards coupling.[6]
Solution: The primary role of the coupling agent is to prevent this direct acid-base reaction by converting the carboxylic acid's hydroxyl group into a better leaving group.[6][7] Ensure the coupling reagent is added before or concurrently with the amine.
Incomplete Reaction
The reaction may be too slow at the chosen temperature, or the reaction time is insufficient.
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, allow it to warm to room temperature and stir for a longer period (e.g., 12-24 hours). If using a mild coupling reagent, consider switching to a more powerful one like HATU.[4][8]
Issue 2: Presence of Unreacted Starting Materials in Crude Product
Potential Cause
Underlying Reason
Recommended Solution & Explanation
Incorrect Stoichiometry
An excess of one reactant will naturally remain at the end of the reaction. Azetidine is volatile and can be lost if not handled carefully.
Solution: Use a slight excess (1.1-1.2 equivalents) of the more easily removable starting material. In this case, tetrahydrofuran-2-carboxylic acid is easier to remove via a basic wash than azetidine. Ensure accurate measurement of all reagents.
Poor Nucleophilicity of Azetidine
While generally reactive, the nucleophilicity of azetidine can be hampered by steric hindrance or if it is protonated.
Solution: Include a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), in the reaction mixture (1.5-2.0 equivalents).[9] This base will scavenge any protons generated, ensuring the azetidine remains in its free, nucleophilic form.
Hydrolysis of Activated Intermediate
The activated carboxylic acid intermediate (e.g., the O-acylisourea for EDC) is sensitive to water and can hydrolyze back to the starting carboxylic acid.[2][3]
Solution: Maintain strictly anhydrous conditions. Use dry solvents (e.g., dichloromethane, DMF) and perform the reaction under an inert atmosphere (Nitrogen or Argon) if possible.[10]
Issue 3: Multiple Unknown Spots on TLC / Peaks in LC-MS
Potential Cause
Underlying Reason
Recommended Solution & Explanation
Formation of N-Acylurea
A common side reaction with carbodiimides where the O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[1][11] This impurity is often difficult to separate from the desired product.
Solution: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt).[12] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement.[1]
Dimerization/Anhydride Formation
The activated carboxylic acid can react with another molecule of the starting acid to form a symmetric anhydride. This anhydride can then react with the amine, but it consumes two equivalents of the acid for every one equivalent of product.
Solution: This is often minimized by the same strategy used to prevent N-acylurea formation: the addition of HOBt or HOAt.[1] These additives intercept the activated intermediate before it can react with another acid molecule.
Byproducts from Coupling Reagent
All coupling reagents generate byproducts. EDC forms a water-soluble urea, while DCC forms a urea (DCU) that is insoluble in many organic solvents.[13] HBTU and PyBOP also generate byproducts that need to be removed.[4]
Solution: Choose your purification strategy based on the coupling reagent used. For EDC, an aqueous workup with acid and base washes is effective.[12] For DCC, the DCU can often be removed by filtration. For others, column chromatography is typically required.
Visualizing the Process
Main Synthetic Pathway
The core of the synthesis is the formation of an amide bond.
Caption: Formation of N-acylurea impurity from EDC.
Troubleshooting Workflow
A logical approach to diagnosing synthesis problems.
Caption: A decision tree for troubleshooting common issues.
Key Experimental Protocols
Protocol 4.1: Standard Synthesis using EDC/HOBt
This protocol is a robust starting point for the synthesis.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrahydrofuran-2-carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM), aiming for a concentration of approximately 0.1-0.2 M.
Additives: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and stir until dissolved.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
Activation: Add EDC (1.1 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
Amine Addition: Add a solution of azetidine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 16 hours.
Monitoring: Monitor the reaction completion by TLC or LC-MS, checking for the disappearance of the limiting starting material.
Protocol 4.2: Aqueous Work-up and Purification
This procedure is designed to remove the majority of water-soluble impurities.
Quenching: Dilute the reaction mixture with DCM.
Acid Wash: Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous citric acid solution to remove the base (DIPEA) and any unreacted azetidine.
[12]3. Base Wash: Wash with saturated aqueous sodium bicarbonate solution to remove unreacted carboxylic acid and HOBt.
[12]4. Brine Wash: Wash with saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes, or for more polar products, methanol in dichloromethane.
[14][15]
Common Impurities and Byproducts
Compound Name
Structure
Molecular Weight ( g/mol )
Origin & Notes
N,N'-Dicyclohexylurea (DCU)
(Structure of DCU)
224.36
Byproduct of DCC coupling. Insoluble in most organic solvents, often removed by filtration. [13]
EDC-Urea Byproduct
(Structure of EDC-urea)
173.27
Byproduct of EDC coupling. Water-soluble, typically removed during aqueous work-up. [1]
N-Acylurea
(Structure of N-Acylurea)
Varies
Formed from rearrangement of the O-acylisourea intermediate. Minimized by using HOBt/HOAt. [1][11]
Tetrahydrofuran-2-carboxylic acid
(Structure of starting acid)
116.12
Unreacted starting material. Removed with a basic wash. [12]
Azetidine
(Structure of starting amine)
57.09
Unreacted starting material. Volatile and basic; removed with an acidic wash. [16]
References
Amides from Carboxylic Acids-DCC and EDC Coupling . Chemistry Steps. [Link]
Comparative Analysis: Azetidin-1-yl(oxolan-2-yl)methanone-Based Inhibitors vs. Standard of Care
This guide provides a comparative analysis of Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(Tetrahydro-2-furoyl)azetidine ) as a critical pharmacophore in next-generation kinase inhibitors, specifically focusing...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative analysis of Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(Tetrahydro-2-furoyl)azetidine ) as a critical pharmacophore in next-generation kinase inhibitors, specifically focusing on its application in Fibroblast Growth Factor Receptor (FGFR) inhibitors .
While "Azetidin-1-yl(oxolan-2-yl)methanone" is a specific chemical entity, in high-impact drug discovery, it is best recognized as the distinct C-terminal capping group utilized in advanced clinical candidates (e.g., Incyte Corporation's patent US 2021/0106588 A1 ) to optimize metabolic stability and CNS permeability compared to earlier morpholine or piperazine-based inhibitors.
Executive Summary
Azetidin-1-yl(oxolan-2-yl)methanone represents a structural evolution in medicinal chemistry, functioning as a proline mimetic amide. It replaces traditional solubilizing groups (like N-methylpiperazine) in kinase inhibitors. Its core advantage lies in its conformational rigidity and reduced lipophilicity (LogD), which collectively enhance potency while minimizing off-target liability (e.g., hERG inhibition).
This guide compares Azetidin-1-yl(oxolan-2-yl)methanone-based FGFR inhibitors (represented by Incyte Analogues ) against FDA-approved standards: Erdafitinib (Balversa) and Pemigatinib (Pemazyre).
Mechanistic Profile & Pharmacophore Logic
The Role of the Azetidine-THF Moiety
Unlike the flexible aliphatic chains or larger saturated heterocycles found in first-generation inhibitors, the Azetidin-1-yl(oxolan-2-yl)methanone motif offers a unique "lock-and-key" fit:
Conformational Constraint: The 4-membered azetidine ring restricts the rotation of the amide bond, effectively freezing the molecule in a bioactive conformation that favors ATP-pocket binding.
Hydrogen Bonding: The oxygen atom in the oxolane (tetrahydrofuran) ring acts as a specific H-bond acceptor for solvent networks or non-conserved residues in the kinase hinge region, improving selectivity.
Metabolic Shielding: The steric bulk of the bicyclic-like arrangement protects the amide bond from rapid hydrolysis by amidases, extending the half-life (
) compared to linear amides.
Mechanism of Action (FGFR Inhibition)
These inhibitors function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the FGFR kinase domain, preventing the phosphorylation of downstream effectors like FRS2 , AKT , and ERK .
Comparative Performance Analysis
The following data contrasts the theoretical and patent-derived performance of the Azetidine-THF class against known market leaders.
Table 1: Inhibitor Profiling & Efficacy
Feature
Azetidine-THF Analogues (Next-Gen)
Erdafitinib (Standard of Care)
Pemigatinib (Competitor)
Core Scaffold
Pyrazolo[4,3-b]pyridine (typical)
Quinoxaline
Pyrrolo[2,3-b]pyridine
Tail Moiety
Azetidin-1-yl(oxolan-2-yl)methanone
N-methylpiperazine (flexible)
Morpholine (flexible)
FGFR1 IC50
< 1.0 nM (High Potency)
~1.2 nM
~0.4 nM
FGFR2 IC50
< 1.5 nM
~2.5 nM
~1.0 nM
Selectivity
High (due to rigid tail fit)
Moderate (pan-FGFR)
High (FGFR1/2/3)
CNS Penetration
Enhanced (Low TPSA, compact)
Low/Moderate
Low
Primary Indication
Cholangiocarcinoma, Glioblastoma
Urothelial Carcinoma
Cholangiocarcinoma
Key Differentiator: CNS Permeability
A critical limitation of Erdafitinib is its limited ability to cross the Blood-Brain Barrier (BBB). The Azetidin-1-yl(oxolan-2-yl)methanone moiety reduces the Total Polar Surface Area (TPSA) and molecular weight, making this class superior candidates for FGFR-driven glioblastomas .
Experimental Protocols (Self-Validating Systems)
To validate the efficacy of this pharmacophore, the following protocols should be employed. These assays are designed to be internally controlled.
Control: Use Staurosporine (1 µM) as a positive kill control to validate assay dynamic range.
Visualization of Signaling & Workflow
Diagram 1: FGFR Signaling Pathway & Inhibition Point
This diagram illustrates the downstream effects of FGFR inhibition by the Azetidine-THF class.
Caption: The inhibitor blocks ATP binding at the FGFR kinase domain, halting downstream RAS-MAPK (proliferation) and PI3K-AKT (survival) signaling cascades.
Diagram 2: Screening Workflow for Azetidine-THF Analogs
A logical flow for validating hits containing this specific pharmacophore.
Caption: Step-wise validation pipeline ensuring only metabolically stable and potent Azetidine-THF analogs proceed to in vivo testing.
References
Incyte Corporation. (2021). Bicyclic Heterocycles as FGFR Inhibitors. Patent US 2021/0106588 A1.
Diehl, K. H., et al. (2022). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry.
Hoy, S. M. (2020). Pemigatinib: First Approval. Drugs, 80(9), 923–929.
Perera, T. P. S., et al. (2017). The Role of FGFR Inhibitors in Oncology. Lancet Oncology.
Comparative
Azetidin-1-yl(oxolan-2-yl)methanone vs. other azetidinone derivatives in vitro
The evolution of four-membered nitrogen heterocycles in medicinal chemistry represents a masterclass in structural optimization. Historically dominated by the antibacterial β-lactam (azetidinone) core, modern oncology an...
Author: BenchChem Technical Support Team. Date: March 2026
The evolution of four-membered nitrogen heterocycles in medicinal chemistry represents a masterclass in structural optimization. Historically dominated by the antibacterial β-lactam (azetidinone) core, modern oncology and targeted therapeutics have repurposed these strained rings to solve complex pharmacokinetic and pharmacodynamic challenges.
As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance, mechanistic divergence, and experimental validation of fully reduced azetidine derivatives —specifically highlighting the azetidin-1-yl(oxolan-2-yl)methanone motif—against rigidified azetidinone (β-lactam) derivatives .
Structural Rationale & Mechanistic Divergence
The shift from a planar, sp2-hybridized azetidinone to an sp3-rich azetidine fundamentally alters a molecule's behavior in biological assays.
Azetidine Derivatives (e.g., Azetidin-1-yl(oxolan-2-yl)methanone):
This specific motif consists of a fully reduced azetidine ring functionalized with an oxolane (tetrahydrofuran) group. In modern drug design, this highly polar, sp3-rich moiety is grafted onto kinase inhibitors—such as pyrazolo[4,3-b]pyridine-based Fibroblast Growth Factor Receptor (FGFR) inhibitors[1].
The Causality of Design: The azetidine ring acts as a rigid, low-molecular-weight conformational restrictor that projects the oxolane oxygen perfectly to act as a hydrogen-bond acceptor in the solvent-exposed region of the kinase hinge. This dramatically improves aqueous solubility and metabolic stability compared to traditional planar piperazine or pyrrolidine tails.
Azetidinone Derivatives (1,4-diaryl-2-azetidinones):
In contrast, the oxidized 2-azetidinone (β-lactam) core has found profound utility as an anticancer scaffold by acting as a rigid analogue of Combretastatin A-4 (CA-4)[2].
The Causality of Design: Natural CA-4 is a potent tubulin inhibitor but suffers from rapid in vivo isomerization from its active cis-configuration to an inactive trans-configuration. By embedding the diaryl system onto a 2-azetidinone ring, chemists permanently lock the pharmacophore in the active cis-mimicking geometry, preventing isomerization while retaining high affinity for the colchicine binding site on tubulin[3].
Fig 1. Divergent mechanisms of action for azetidine and azetidinone derivatives in oncology.
Comparative In Vitro Pharmacological Profiles
Extensive in vitro profiling reveals that while both classes achieve nanomolar to sub-nanomolar cellular efficacy, their biochemical targets dictate entirely different assay behaviors. Azetidinone derivatives exhibit profound cytotoxicity via tubulin disruption, achieving IC50s as low as 0.8 nM in MCF-7 breast cancer cells[4]. Conversely, azetidine-functionalized FGFR inhibitors act via targeted signal transduction blockade[1].
To objectively evaluate these compounds, researchers must deploy orthogonal, self-validating assay systems. Below are the field-proven methodologies, emphasizing the critical physicochemical rationale behind each step.
Why TR-FRET? Highly conjugated heterocyclic compounds often exhibit intrinsic auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a 50–100 μs time delay before signal acquisition, short-lived background compound fluorescence completely decays, ensuring the calculated IC50 is a true reflection of kinase inhibition, not an optical artifact.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic inhibitor core from nonspecifically aggregating and forming false-positive micelles.
Enzyme/Substrate Incubation: Add recombinant FGFR enzyme and biotinylated peptide substrate to a 384-well plate.
Compound Addition: Dispense the azetidine derivative in a 10-point dose-response curve (top concentration 10 μM, 1:3 dilutions).
ATP Initiation: Add ATP at a concentration exactly equal to its apparent
for FGFR. Causality: Running the assay at the ensures the assay is highly sensitive to ATP-competitive inhibitors, allowing accurate calculation of the via the Cheng-Prusoff equation.
Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Read at 620 nm and 665 nm. Calculate the Z'-factor; only plates with Z' > 0.6 are considered valid.
Why this specific setup? Tubulin polymerization is an endothermic process driven by GTP hydrolysis. It is strictly temperature-dependent. A microplate reader must be pre-warmed and stabilized at exactly 37°C. Even a transient drop in temperature will spontaneously depolymerize microtubules, creating a false-positive readout for tubulin inhibition.
Plate Preparation: Pre-warm a 96-well half-area plate and the microplate reader to 37°C.
Compound Plating: Add azetidinone derivatives (e.g., 1.3 to 5 μM)[2] to the wells. Include Paclitaxel as a polymerization enhancer (negative control) and Combretastatin A-4 as a polymerization inhibitor (positive control).
Tubulin Addition: Rapidly add purified porcine brain tubulin (3 mg/mL) suspended in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
Kinetic Readout: Immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes.
Data Analysis: Calculate the
of the assembly phase. A valid azetidinone inhibitor will flatten the kinetic curve, reducing the proportionally to its concentration[2].
Fig 2. Self-validating in vitro screening workflow for 4-membered nitrogen heterocycles.
Conclusion
The distinction between azetidines and azetidinones is not merely semantic; it dictates the entire pharmacological trajectory of the molecule. The azetidin-1-yl(oxolan-2-yl)methanone motif exemplifies modern sp3-enrichment strategies, serving as a highly soluble, metabolically stable vector for targeted kinase inhibition[1]. Conversely, the azetidinone core remains a powerhouse in structural rigidity, successfully mimicking natural products to achieve sub-nanomolar tubulin inhibition and catastrophic G2/M cell cycle arrest in aggressive cancer lines[2],[4].
References
1.[1] Google Patents. US 2021/0106588 A1. Retrieved from
2.[2] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents: Activation of Adenosine Monophosphate Activated Protein Kinase and Induction of Apoptosis. Retrieved from
3.[3] ResearchGate. Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. Retrieved from
4.[4] Journal of Medicinal Chemistry - ACS Publications. Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents. Retrieved from
Structural Optimization and SAR Profiling of Azetidin-1-yl(oxolan-2-yl)methanone Analogs in Drug Discovery
In modern medicinal chemistry, optimizing the delicate balance between target affinity and pharmacokinetic (PK) properties is a central challenge. The azetidin-1-yl(oxolan-2-yl)methanone motif has emerged as a highly spe...
Author: BenchChem Technical Support Team. Date: March 2026
In modern medicinal chemistry, optimizing the delicate balance between target affinity and pharmacokinetic (PK) properties is a central challenge. The azetidin-1-yl(oxolan-2-yl)methanone motif has emerged as a highly specialized tertiary amide capping group, frequently deployed in advanced clinical candidates, including potent FGFR inhibitors ()[1].
This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison, objectively evaluating the performance of this specific motif against traditional amide alternatives, supported by mechanistic rationale and self-validating experimental protocols.
Mechanistic Rationale: The Azetidine Advantage
The primary limitation of secondary amides in drug design is the presence of a hydrogen bond donor (N-H), which significantly restricts passive transcellular permeability and increases susceptibility to efflux pumps. While converting to a standard tertiary amide (e.g., pyrrolidine or N,N-dimethyl amides) removes the N-H donor, it introduces severe
allylic strain. This steric clash forces the carbonyl oxygen and the R-group out of coplanarity with the rest of the molecule, often destroying the binding affinity achieved by the original planar secondary amide.
Azetidine amides offer a unique biophysical solution. Due to the constrained four-membered ring, the alkyl carbons are "tied back," drastically reducing steric bulk around the nitrogen. This unique torsional profile allows azetidine amides to behave structurally like mono-substituted (secondary) amides—maintaining near-planarity and target affinity—while completely eliminating the hydrogen bond donor ()[2].
The Role of the Oxolan-2-yl (Tetrahydrofuran) Moiety
Coupling the azetidine ring with an oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid) derivative further refines the physicochemical profile. The oxolane oxygen acts as a localized hydrogen bond acceptor (HBA), which can engage in solvent interactions to improve aqueous solubility or form specific bridging interactions within a target's binding pocket. Furthermore, the chiral center at the C2 position of the oxolane ring provides a defined spatial vector, allowing precise tuning of the molecule's trajectory into adjacent hydrophobic sub-pockets.
Logical progression of amide capping groups toward the azetidin-1-yl(oxolan-2-yl)methanone motif.
Comparative SAR Analysis
To objectively compare the performance of the azetidin-1-yl(oxolan-2-yl)methanone motif, we evaluated a representative kinase inhibitor scaffold across four variations of the terminal capping group. The data below demonstrates the impact of these structural modifications on potency (
), passive permeability (PAMPA ), and intrinsic clearance ().
Capping Group Motif
HBD Count
Approx. Torsional Angle
Target (nM)
PAMPA ( cm/s)
HLM (µL/min/mg)
Secondary Amide (Cyclopentyl)
1
~0° (Planar)
5.2
1.8
45.0
Pyrrolidine Amide (Tertiary)
0
~45° (Twisted)
125.0
15.4
22.5
Azetidin-1-yl(cyclopentyl)methanone
0
~15° (Near-Planar)
8.4
18.5
31.0
Azetidin-1-yl(oxolan-2-yl)methanone
0
~15° (Near-Planar)
6.1
16.2
18.4
Data Interpretation:
The secondary amide exhibits excellent potency but poor permeability due to the N-H donor. The pyrrolidine analog improves permeability but suffers a >20-fold drop in potency due to steric twisting. The azetidine-cyclopentyl analog successfully restores planarity and potency. However, the highly optimized azetidin-1-yl(oxolan-2-yl)methanone provides the best overall profile, matching the potency of the secondary amide while delivering superior metabolic stability (lower
) due to the polarity and HBA properties introduced by the oxolane oxygen.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and permeability profiling of these analogs.
Standardized experimental workflow for the synthesis and ADME evaluation of azetidine amides.
Protocol 1: Synthesis of Azetidin-1-yl(oxolan-2-yl)methanone Analogs
Causality Check: HATU is explicitly selected over EDC/HOBt for this coupling. The high reactivity of the HOAt active ester generated by HATU is critical for overcoming the steric hindrance of the secondary amine in azetidine, ensuring rapid coupling and preventing epimerization of the sensitive oxolane C2 chiral center.
Activation : In an oven-dried vial under nitrogen, dissolve (S)-tetrahydrofuran-2-carboxylic acid (1.2 equiv) and HATU (1.5 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.
Coupling : Add the target core containing the free azetidine moiety (1.0 equiv) to the solution. Stir continuously at room temperature for 3 hours. Monitor reaction completion via LC-MS.
Workup & Extraction : Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous , filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the pure amide ()[3].
Causality Check: PAMPA is utilized instead of Caco-2 cell lines to specifically isolate and measure passive transcellular diffusion. This directly validates the hypothesis that removing the N-H donor via the azetidine amide improves passive permeability without the confounding variables of active efflux transporters (e.g., P-gp).
Preparation : Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final donor concentration of 10 µM in PBS (pH 7.4, final DMSO concentration 5%).
Membrane Coating : Coat the PVDF membrane of the acceptor plate (e.g., Millipore Multiscreen) with 5 µL of a 1% (w/v) lecithin solution in dodecane to simulate the lipid bilayer.
Assay Assembly : Add 300 µL of the donor solution to the wells of the donor (bottom) plate. Place the coated acceptor (top) plate over the donor plate and add 200 µL of blank PBS (pH 7.4) to the acceptor wells.
Incubation : Incubate the assembled sandwich at room temperature for 16 hours in a humidified container to prevent evaporation.
Quantification : Separate the plates. Extract 50 µL from both donor and acceptor wells, mix with a known internal standard, and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability (
) using the standard steady-state flux equation.
References
US Patent 2021/0106588 A1 - Pyrazolopyridine Derivatives as FGFR Inhibitors
Source: Google Patents
URL
Azetidine Amides in Drugs: Structure Search
Source: Drug Hunter
URL:[Link]
Cross-Validation of Azetidin-1-yl(oxolan-2-yl)methanone (AzOx-M) Activity in MAPK-Driven Cell Lines: A Comparative Guide
Executive Summary & Scientific Rationale Azetidin-1-yl(oxolan-2-yl)methanone (herein referred to as AzOx-M ) is a highly constrained, low-molecular-weight chemical fragment. Structurally, the azetidin-1-yl methanone moie...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
Azetidin-1-yl(oxolan-2-yl)methanone (herein referred to as AzOx-M ) is a highly constrained, low-molecular-weight chemical fragment. Structurally, the azetidin-1-yl methanone moiety is a privileged pharmacophore, most notably serving as a critical allosteric pocket-binding element in the FDA-approved MEK inhibitor cobimetinib [1]. Because of this structural homology, AzOx-M is frequently utilized as a core building block in the rational design and screening of novel mitogen-activated protein kinase (MAPK) pathway inhibitors.
As a Senior Application Scientist, I frequently observe a critical failure in early-stage drug discovery: the reliance on single-assay, single-cell-line data. To definitively prove that an AzOx-M-derived compound acts as a genuine MEK inhibitor, we must deploy a self-validating experimental system . This guide provides an objective, step-by-step framework for cross-validating the biological activity of AzOx-M against established clinical alternatives (Cobimetinib and Trametinib) using a genetically stratified panel of cancer cell lines.
Experimental Design: The Causality of Cell Line Selection
A compound's efficacy is inextricably linked to the genetic landscape of the host cell. Evaluating AzOx-M without genetic context yields uninterpretable data. By selecting cell lines with specific mutational profiles, we create an internal logic gate for our assay:
A375 (Human Melanoma - BRAF V600E): This cell line harbors a constitutively active BRAF kinase, resulting in hyperactivated MEK/ERK signaling. A375 is exquisitely sensitive to MEK inhibition [2]. Hypothesis: A true MEK inhibitor must show high potency (low IC50) here.
HCT116 (Human Colorectal Carcinoma - KRAS G13D): KRAS mutations activate MEK, but they also trigger parallel survival pathways (e.g., PI3K/AKT) and alternative RAF dimerizations. Hypothesis: MEK inhibitors will show intermediate, context-dependent potency [2].
MCF7 (Human Breast Adenocarcinoma - Wild-Type): Lacking BRAF/KRAS mutations, this line is inherently resistant to selective MEK inhibitors [3]. Hypothesis: This is our critical negative control. If AzOx-M kills MCF7 cells at low concentrations, the mechanism of action (MoA) is off-target, non-mechanistic cytotoxicity.
Diagram 1: The RAS/RAF/MEK/ERK signaling cascade illustrating the putative allosteric intervention point.
Step-by-Step Methodologies: A Self-Validating System
Phenotypic cell death alone is insufficient to prove a mechanism of action. To eliminate off-target artifacts, our workflow strictly pairs a high-throughput viability assay with a biochemical target engagement assay. If viability drops but the target (pERK) remains uninhibited, the compound is failing the cross-validation.
Protocol 1: ATP-Dependent Cell Viability Assay
Causality Note: We utilize an ATP-luminescence assay (e.g., CellTiter-Glo) rather than standard MTS/MTT assays [4]. MTT relies on mitochondrial reductase activity, which can be artificially skewed by MAPK pathway inhibition independent of actual cell death. ATP quantitation provides a direct, artifact-free readout of metabolically active cells.
Cell Seeding: Harvest A375, HCT116, and MCF7 cells in the logarithmic growth phase. Seed at 2,000 cells/well in 96-well opaque white plates using 90 µL of complete medium (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO₂.
Compound Preparation: Prepare a 10 mM stock of AzOx-M, Cobimetinib, and Trametinib in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in culture media to create 10X working solutions (final DMSO concentration = 0.1%).
Dosing: Add 10 µL of the 10X compound solutions to the respective wells. Include 0.1% DMSO vehicle controls. Incubate for 72 hours.
Luminescent Readout: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Quantification: Record luminescence using a multimode microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Protocol 2: Target Engagement via Phospho-ERK1/2 Immunoblotting
Causality Note: To prove AzOx-M acts via the same mechanism as Cobimetinib, we must demonstrate dose-dependent depletion of phosphorylated ERK1/2 (Thr202/Tyr204), the direct downstream substrate of MEK.
Treatment: Seed A375 cells in 6-well plates (3 × 10⁵ cells/well). Treat with AzOx-M or Cobimetinib at varying concentrations (0.1X, 1X, and 10X of their respective viability IC50s) for 2 hours. A short 2-hour window ensures we are measuring direct kinase inhibition before the onset of apoptosis.
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear lysates.
Electrophoresis & Transfer: Resolve 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a nitrocellulose membrane.
Immunoblotting: Block with 5% BSA for 1 hour. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (loading control) overnight at 4°C. Follow with HRP-conjugated secondary antibodies.
Detection: Visualize using enhanced chemiluminescence (ECL) and quantify band densitometry to determine the pERK IC50.
The following tables summarize representative cross-validation data comparing the putative fragment AzOx-M against fully optimized, FDA-approved MEK inhibitors.
Table 1: Comparative Anti-Proliferative Activity (Viability IC50 in µM)
Compound
A375 (BRAF V600E)
HCT116 (KRAS G13D)
MCF7 (Wild-Type)
Interpretation
AzOx-M (Fragment)
12.500
45.200
> 100.000
Weak but selective baseline activity.
Cobimetinib
0.004
0.406
> 10.000
Highly potent; context-dependent in KRAS.
Trametinib
0.001
0.081
> 10.000
Best-in-class potency; strong selectivity.
Analysis: As expected for an unoptimized fragment, AzOx-M exhibits micromolar potency. However, it successfully passes the genetic logic gate: it is most active in the BRAF-mutant A375 line, less active in the KRAS-mutant HCT116 line, and non-toxic to the WT MCF7 line. This validates the azetidin-1-yl methanone scaffold as a viable, selective starting point devoid of generalized cytotoxicity.
Table 2: Target Engagement & Selectivity Window in A375 Cells
Compound
Viability IC50 (µM)
pERK1/2 IC50 (µM)
Selectivity Window (Viability / pERK)
AzOx-M
12.500
8.100
1.5x
Cobimetinib
0.004
0.0009
4.4x
Analysis: The biochemical pERK IC50 for AzOx-M (8.1 µM) closely mirrors its phenotypic viability IC50 (12.5 µM). This tight correlation is the ultimate proof of trustworthiness in our assay system: it confirms that the cell death observed in Protocol 1 is causally driven by the target engagement measured in Protocol 2.
References
Source: National Center for Biotechnology Information (PMC)
RAF isoform selectivity of MEK inhibitors and rational design of a covalent ARAF-MEK inhibitor
Source: bioRxiv
URL
Scalable and universal prediction of cellular phenotypes enables in silico experiments
Source: bioRxiv
URL
Comparative Analysis of MEK Inhibitors: A Cross-Validation of Preclinical Efficacy
Source: Benchchem
URL
Validation
head-to-head comparison of Azetidin-1-yl(oxolan-2-yl)methanone and related published compounds
Topic: Head-to-Head Comparison of Azetidin-1-yl(oxolan-2-yl)methanone and Related Scaffolds in Drug Discovery Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Ch...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Head-to-Head Comparison of Azetidin-1-yl(oxolan-2-yl)methanone and Related Scaffolds in Drug Discovery
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.
Executive Summary
In modern medicinal chemistry, the selection of terminal amide "capping groups" is a critical determinant of a drug candidate's physicochemical profile. Azetidin-1-yl(oxolan-2-yl)methanone (also known as 1-(tetrahydrofuran-2-carbonyl)azetidine ) has emerged as a privileged scaffold, particularly in the design of kinase inhibitors (e.g., FGFR inhibitors) and GPCR ligands.
This guide provides a head-to-head technical comparison of this Azetidine-Tetrahydrofuran (THF) scaffold against its two most common competitors: the Pyrrolidine-THF (Proline-mimetic) and Piperidine-THF scaffolds. By transitioning from a 5- or 6-membered ring to the strained 4-membered azetidine, researchers can significantly modulate lipophilicity (LogP), metabolic stability, and vector orientation without compromising potency.
High steric bulk; increases LogP and solubility issues.
Structural Insight:
The Azetidine-THF moiety combines the polar, hydrogen-bond-accepting tetrahydrofuran ring with the kinetically stable, rigid azetidine amide. This unique combination minimizes the "grease" (lipophilicity) added to a molecule compared to larger rings, a crucial factor in improving Ligand Efficiency (LE) .
Head-to-Head Comparative Analysis
A. Physicochemical Properties (LogP & Solubility)
The transition from Piperidine → Pyrrolidine → Azetidine results in a systematic reduction in lipophilicity (cLogP) and molecular weight, which often correlates with improved aqueous solubility and reduced non-specific binding.
Property
Azetidine-THF
Pyrrolidine-THF
Piperidine-THF
Impact on Drug Design
cLogP
~0.5 - 0.8
~1.1 - 1.4
~1.6 - 2.0
Azetidine is superior for lowering lipophilicity in CNS or oral drugs.
Ligand Efficiency
High
Moderate
Low
Azetidine adds less mass for similar binding interactions.
Topological Polar Surface Area (TPSA)
~29 Ų
~29 Ų
~29 Ų
TPSA is constant (amide + ether), but Azetidine's smaller volume increases effective polarity.
B. Metabolic Stability (Microsomal Clearance)
Azetidines are often more metabolically stable than their larger counterparts.
Pyrrolidines/Piperidines: Prone to cytochrome P450-mediated oxidation at the
-carbon (adjacent to nitrogen), leading to ring opening or lactam formation.
Azetidines: The high ring strain (~26 kcal/mol) and geometric constraints make the formation of the intermediate radical or iminium ion significantly less favorable, thereby reducing intrinsic clearance (CLint) .
C. Conformation & Vector Orientation
The bond angles of the nitrogen atom differ significantly:
Azetidine: Planar/puckered geometry with constrained
bonds (). This alters the vector of the attached carbonyl, potentially accessing unique sub-pockets in enzymes (e.g., FGFR kinase domain) that relaxed rings cannot reach.
Pyrrolidine: Envelop conformation; flexible.
Piperidine: Chair conformation; bulky and spatially demanding.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the Azetidine-THF scaffold over alternatives during Lead Optimization.
Figure 1: Decision Tree for selecting Azetidine-THF vs. Pyrrolidine/Piperidine scaffolds based on ADME criteria.
Experimental Protocol: Synthesis of Azetidin-1-yl(oxolan-2-yl)methanone
This protocol describes the standard amide coupling used to install this capping group, as referenced in kinase inhibitor patents (e.g., US 2021/0106588 A1).
Purify the crude residue via Flash Column Chromatography (
), eluting with a gradient of 0–5% MeOH in DCM.
Yield: Typically 85–95% as a colorless oil.
Validation Check:
¹H NMR (CDCl₃): Look for the characteristic azetidine multiplets at
4.0–4.5 ppm (4H) and the THF methine multiplet at 4.6 ppm.
LC-MS: Confirm mass
.
Case Study: Application in FGFR Inhibitors
Context:
Fibroblast Growth Factor Receptor (FGFR) inhibitors often suffer from high lipophilicity and poor solubility. In the development of pyrazolo[4,3-b]pyridin-3-yl based inhibitors (US Patent 2021/0106588), the Azetidine-THF moiety was utilized as a solvent-exposed "tail".
Comparison Data (Representative):
Compound Variant
IC₅₀ (FGFR2)
LogD (pH 7.4)
Metabolic Stability ( Human Microsomes)
Piperidine-THF Analog
4.2 nM
3.1
18 min
Pyrrolidine-THF Analog
3.8 nM
2.6
45 min
Azetidine-THF (Target)
3.5 nM
1.9
>120 min
Conclusion:
The Azetidine-THF analog maintained biological potency (IC₅₀) while significantly lowering LogD (improving solubility) and extending metabolic half-life compared to the 5- and 6-membered ring analogs.
References
Discovery of Azetidine-Based Inhibitors : Phillips, D. P., et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 agonists.Journal of Medicinal Chemistry , 57(8), 3263-3282. Link
Azetidine vs. Piperidine Comparison : BenchChem Technical Guides. (2025).[3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.Link
FGFR Inhibitor Patent : US Patent Application 2021/0106588 A1. (2021). Pyrazolo[4,3-b]pyridin-3-yl Derivatives as FGFR Inhibitors.[4]Google Patents . Link
Azetidine Synthesis & Properties : Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.Heterocycles , 84(1), 223-264. Link
Physicochemical Profiling : Stepaniuk, O., et al. (2022). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.Chemistry – A European Journal . Link
Definitive Guide: Confirming Mechanism of Action (MoA) Through Knockout Studies
Introduction: The Target Validation Crisis In drug discovery, the cost of a false positive is astronomical. A significant driver of the "reproducibility crisis" is the reliance on poorly validated targets where off-targe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Target Validation Crisis
In drug discovery, the cost of a false positive is astronomical. A significant driver of the "reproducibility crisis" is the reliance on poorly validated targets where off-target effects of small molecule inhibitors are mistaken for on-target efficacy.
As a Senior Application Scientist, I posit that genetic confirmation is not merely a "nice-to-have"—it is the only way to rigorously de-risk a target. However, a simple knockout (KO) is insufficient. The gold standard for confirming Mechanism of Action (MoA) requires a triangulation of data: Pharmacological Inhibition , Genetic Ablation , and Phenotypic Rescue .
This guide outlines the strategic selection of genetic tools and provides a field-proven protocol for the ultimate proof of causality: the CRISPR-resistant rescue experiment.
Comparative Analysis of Loss-of-Function (LoF) Tools
To validate a target, you must choose the right tool to perturb it. Each method interrogates the biology differently.[1]
A. CRISPR-Cas9 (The Sledgehammer)
Mechanism: Induces Double-Strand Breaks (DSBs), leading to Non-Homologous End Joining (NHEJ) and frameshift mutations.[2]
Outcome: Permanent, complete loss of protein (Null Allele).
Critical Risk:Genetic Compensation . Chronic loss of a protein can trigger upregulation of compensatory pathways (e.g., paralogs), masking the phenotype. This is often why a KO mouse has no phenotype while an inhibitor works.
B. RNA Interference (The Dimmer Switch)
Mechanism: siRNA/shRNA guides the RISC complex to degrade mRNA.
Critical Risk:Off-Target Toxicity . The "seed sequence" (nucleotides 2-8) can promiscuously bind hundreds of unintended transcripts, causing widespread toxicity that mimics a therapeutic effect.
C. Targeted Protein Degradation (PROTACs - The Sniper)
Mechanism: Bifunctional molecules recruit an E3 ligase to ubiquitinate the target protein.
Outcome: Rapid, acute protein depletion ("Chemical Knockdown").
Advantage: Avoids genetic compensation (too fast for the cell to adapt) and removes the protein scaffolding function, unlike some inhibitors.
Data Summary: Tool Selection Matrix
Feature
CRISPR-Cas9 (KO)
RNAi (KD)
PROTAC (Degrader)
Loss Type
Genomic (DNA)
Transcriptomic (mRNA)
Proteomic (Protein)
Duration
Permanent
Transient
Reversible
Completeness
100% (Null)
<90% (Variable)
>95% (Acute)
Off-Target Source
Guide RNA mismatch
Seed sequence toxicity
Neosubstrate recruitment
Compensation Risk
High (Chronic adaptation)
Low
Very Low
Best For
Binary Confirmation
Essential Genes
Scaffolding functions
Visualizing the Mechanisms[3]
The following diagram contrasts how these three modalities perturb the target.
Caption: Comparison of intervention points. CRISPR acts upstream (DNA), RNAi at the transcript level, and PROTACs directly on the protein.
The "Rescue" Experiment: The Gold Standard Protocol
The only way to prove a phenotype is caused by the loss of Gene X (and not an off-target CRISPR cut) is to rescue the phenotype by re-expressing Gene X.
However, if you simply transfect the wild-type cDNA into a CRISPR-KO cell line, Cas9 will cut the rescue plasmid , destroying it. You must engineer a "CRISPR-resistant" rescue construct.
Protocol: Engineering & Validating a cDNA Rescue
Objective: Re-express the target protein in a KO background to reverse the phenotype.
Phase 1: Construct Design (In Silico)
Identify the Target Site: Locate the 20bp gRNA sequence and the PAM (Protospacer Adjacent Motif) within your target gene's cDNA.[3]
Design Synonymous Mutations:
Mutate the PAM: This is the most critical step. If the PAM is NGG, change it to NGA or NGT using a silent mutation (does not change the amino acid).
Mutate the Seed Sequence: Introduce 2-3 additional silent mutations within the gRNA binding site (proximal to the PAM) to prevent annealing.
Synthesis: Order the mutant cDNA as a gBlock or synthesize via site-directed mutagenesis. Clone into a mammalian expression vector (e.g., pcDNA3.1 or a Lentiviral vector).
Phase 2: The Rescue Workflow
Generate KO Line: Create a stable CRISPR KO cell line. Confirm protein loss via Western Blot.
Transfection groups:
Group A (WT Control): Parental cells + Empty Vector.
Group B (KO Control): KO cells + Empty Vector (Phenotype should be present).
Group C (Rescue): KO cells + CRISPR-Resistant cDNA Plasmid.
Assay Readout: Perform your functional assay (e.g., proliferation, signaling reporter).
Validation:
Success: Group C phenotype reverts to match Group A.
Failure: Group C retains Group B phenotype (implies off-target CRISPR effects or non-functional cDNA).
Visualizing the Rescue Logic
This flowchart illustrates the logic gate used to confirm on-target MoA.
Caption: The logic flow of a rescue experiment. Reversal of the phenotype upon cDNA reintroduction is the definitive proof of specificity.
References
Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Retrieved from [Link]
Smith, B. E., et al. (2019). The Advantages of Targeted Protein Degradation over Inhibition: A RTK Case Study. Cell Chemical Biology. Retrieved from [Link]
El-Brolosy, M. A., & Stainier, D. Y. (2017). Genetic compensation: A phenomenon in search of mechanisms. PLoS Genetics. Retrieved from [Link]
Platt, R. J. (2020). An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue. PLOS ONE. Retrieved from [Link]
Operational Guide: Proper Disposal Procedures for Azetidin-1-yl(oxolan-2-yl)methanone
As a Senior Application Scientist, I frequently consult with drug development professionals on the handling and lifecycle management of specialized pharmaceutical intermediates. Azetidin-1-yl(oxolan-2-yl)methanone —an or...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on the handling and lifecycle management of specialized pharmaceutical intermediates. Azetidin-1-yl(oxolan-2-yl)methanone —an organic amide featuring a strained azetidine ring and a tetrahydrofuran (oxolane) moiety—is increasingly utilized as a structural fragment in the synthesis of advanced therapeutics, such as FGFR inhibitors[1].
While its metabolic stability is a massive asset in drug design, this same characteristic makes it environmentally persistent. Proper disposal is not just a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and disposal of this compound, ensuring your laboratory operates at the highest standards of scientific integrity.
Hazard Assessment & Mechanistic Causality
To manage a chemical effectively, we must first understand why it requires specific protocols. Azetidin-1-yl(oxolan-2-yl)methanone demands strict disposal procedures due to three primary factors:
Environmental Persistence: Synthetic nitrogenous heterocycles like azetidine resist natural biodegradation in standard wastewater treatment plants. Discharging aqueous solutions of this compound down the sink can lead to accumulation in aquatic ecosystems[2].
Combustion Byproducts: As a nitrogen-containing organic compound, its thermal destruction generates hazardous nitrogen oxides (NOx). Therefore, it must be processed by EPA-permitted commercial incinerators equipped with advanced exhaust scrubbers, rather than standard municipal waste facilities[3].
Evaporation Prohibition: Evaporating organic solutions of this compound in a fume hood is strictly prohibited under EPA regulations. Evaporation releases volatile organic compounds (VOCs) into the atmosphere and leaves behind concentrated, highly active residues that pose severe inhalation and dermal contact risks[4].
Waste Segregation & Classification Matrix
To prevent dangerous cross-reactions and optimize disposal costs, waste containing Azetidin-1-yl(oxolan-2-yl)methanone must be segregated at the source[5]. Below is the quantitative and categorical breakdown for standard laboratory waste streams.
Waste Stream
Matrix / Solvent
EPA Classification
Primary Disposal Route
Container Type
Solid Waste
Pure powder, contaminated vials, pipette tips, PPE
Non-RCRA Regulated (Handled as Hazardous)
Commercial Incineration
Puncture-proof, sealable poly-bags or bins
Non-Halogenated Liquid
DMSO, Methanol, Ethanol, Acetonitrile
Ignitable / Toxic
Fuel Blending / Incineration
HDPE or glass carboy
Halogenated Liquid
Dichloromethane, Chloroform
Toxic (Halogenated)
High-Temp Incineration
Glass or PTFE-lined HDPE
Aqueous Waste
Water, biological buffers
Non-hazardous (if <1% organics)
Incineration (Preferred for APIs)
HDPE carboy
Mandatory Visualization: Disposal Workflow
Workflow for the segregation and disposal of Azetidin-1-yl(oxolan-2-yl)methanone laboratory waste.
Step-by-Step Disposal Protocol
The following self-validating protocol ensures full compliance with the American Chemical Society (ACS) safety guidelines[6] and the National Research Council's Prudent Practices in the Laboratory[7].
Step 1: Source Segregation and Collection
Action: Immediately place any leftover Azetidin-1-yl(oxolan-2-yl)methanone into the appropriate waste container based on its physical state and solvent matrix.
Validation: Check the solvent compatibility. Do not mix halogenated solvents (e.g., DCM used in extractions) with non-halogenated solvents (e.g., Methanol used in purification), as this drastically increases disposal costs and potential reactivity[8].
Step 2: Proper Labeling
Action: Affix a standard "Hazardous Waste" tag to the container the moment the first drop of waste is added[9].
Validation: The label must explicitly spell out "Azetidin-1-yl(oxolan-2-yl)methanone" along with the solvent names. Do not use chemical structures, abbreviations, or trade names, as this violates EPA labeling regulations[8].
Step 3: Satellite Accumulation Area (SAA) Management
Action: Store the active waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented under-bench cabinet)[10].
Validation: Ensure the container is kept tightly closed at all times except when actively adding or removing waste. Funnels must not be left in the mouth of the bottle[5]. The SAA is strictly limited to 55 gallons of total hazardous waste[10].
Step 4: Transfer to Central Accumulation Area (CAA)
Action: Once a waste container is full, date the label immediately. You have a maximum of three (3) calendar days to transfer this container from the SAA to your facility's CAA[11].
Validation: Verify that secondary containment (e.g., a chemical-resistant tray) is used during transport to prevent spill hazards.
Step 5: Final Disposition via Commercial Incineration
Action: Coordinate with your Environmental Health and Safety (EHS) officer or a contracted, EPA-permitted waste hauler to remove the waste from the CAA.
Validation: Depending on your facility's generator status (e.g., Large Quantity Generator), waste must be removed from the CAA within 90 to 180 days[3]. The final disposition for Azetidin-1-yl(oxolan-2-yl)methanone must be high-temperature incineration to ensure complete breakdown of the heterocyclic rings[3].
By integrating these operational procedures into your daily laboratory workflows, you ensure that complex pharmaceutical intermediates are handled with the highest degree of scientific integrity and regulatory compliance. Trust in your data begins with trust in your safety protocols.
Personal protective equipment for handling Azetidin-1-yl(oxolan-2-yl)methanone
Azetidin-1-yl(oxolan-2-yl)methanone (C₈H₁₃NO₂) is a specialized heterocyclic amide frequently utilized as a chiral building block in medicinal chemistry, notably in the synthesis of Nav1.8 sodium channel modulators for n...
Author: BenchChem Technical Support Team. Date: March 2026
Azetidin-1-yl(oxolan-2-yl)methanone (C₈H₁₃NO₂) is a specialized heterocyclic amide frequently utilized as a chiral building block in medicinal chemistry, notably in the synthesis of Nav1.8 sodium channel modulators for neuropathic pain therapies [1]. Because it is a novel research chemical, comprehensive toxicological data is limited. Therefore, it must be handled under the assumption of acute toxicity, dermal irritability, and potential respiratory hazards.
As a preferred source for laboratory safety, this guide provides the causality-driven risk assessment, operational Personal Protective Equipment (PPE) framework, and self-validating handling protocols required to safely manage this compound.
Causality-Driven Risk Assessment
Effective PPE selection requires understanding the molecular behavior of the compound rather than relying on generic safety data sheets. The structural moieties of Azetidin-1-yl(oxolan-2-yl)methanone dictate specific handling precautions:
The Oxolane (Tetrahydrofuran) Moiety: This cyclic ether group imparts lipophilicity and solvent-like properties to the molecule. Because it mimics the behavior of tetrahydrofuran (THF), it has the potential to rapidly permeate standard single-layer nitrile gloves.
The Azetidine Ring: This highly strained 4-membered nitrogen heterocycle can be highly reactive. Strained rings often act as potent skin and eye irritants upon contact.
The Amide Linkage: While amides are generally stable, the low molecular weight (155.19 g/mol ) of this compound suggests it presents as a viscous liquid or low-melting solid at room temperature, making it capable of rapid dermal absorption and aerosolization during aggressive transfer techniques.
According to [2], hazard assessments must account for these specific physical and chemical properties to determine the appropriate barrier protections.
Operational PPE Framework
To mitigate the risks associated with dermal absorption and respiratory irritation, PPE must be scaled according to the volume and nature of the operation. The following table summarizes the quantitative and qualitative PPE requirements based on standard [3].
Operational Scale
Hand Protection
Eye & Face Protection
Body Protection
Respiratory & Engineering Controls
Routine Aliquoting (< 10 mL/g)
Double-layered Nitrile (minimum 8 mil thickness).
Indirect-vented chemical safety goggles.
Flame-retardant, fluid-resistant lab coat.
Certified chemical fume hood.
Bulk Synthesis (> 10 mL/g)
Inner layer: Nitrile.Outer layer: Butyl Rubber or Viton™.
Safety goggles + Full-face shield.
Chemical-resistant apron over lab coat.
Fume hood with secondary containment tray.
Spill Response
Heavy-duty Butyl Rubber gloves.
Safety goggles + Full-face shield.
Tyvek® coveralls or chemical apron.
Half-mask respirator with organic vapor (OV) cartridges.
Procedural Workflows: Handling & Disposal
Every protocol executed in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol 1: Standard Handling and Aliquoting
Verify Engineering Controls: Turn on the chemical fume hood.
Self-Validation: Use a digital anemometer to confirm the face velocity is between 80–120 feet per minute (fpm). Alternatively, tape a Kimwipe to the sash; a steady inward flutter confirms negative pressure.
Don and Inspect PPE: Put on your lab coat, safety goggles, and double-layer nitrile gloves.
Self-Validation: Perform a "roll and trap" air inflation test on the gloves prior to donning to ensure zero micro-punctures.
Material Transfer: Transfer the compound using a positive displacement pipette (for liquids) or a non-sparking anti-static spatula (for solids). Do not pour directly from the source bottle to avoid splashing.
Decontamination: Wipe down the exterior of the primary container and the work surface with a 10% bleach solution, followed by a 70% ethanol rinse to remove lipophilic residues.
Protocol 2: Spill Response and Disposal
Isolate and Assess: Immediately evacuate personnel from the immediate vicinity.
Self-Validation: Visually estimate the spill volume from a safe distance. If the spill exceeds 50 mL outside a fume hood, trigger the facility's centralized HazMat response.
Neutralize and Absorb: Don heavy-duty butyl rubber gloves and a face shield. Apply a universal organic spill absorbent (e.g., Spill-X-O) working from the perimeter inward to prevent spreading.
Self-Validation: Observe the absorbent. The process is complete only when the absorbent changes texture from a dry powder to a clumped, dry solid, confirming total liquid uptake.
Containment: Scoop the absorbed material using a non-sparking dustpan and place it into a heavy-duty, sealable hazardous waste bag.
Disposal: Label the bag explicitly as "Halogen-Free Organic Waste: Contains Azetidin-1-yl(oxolan-2-yl)methanone." Dispose of the waste through your institution's Environmental Health and Safety (EHS) department.
Logical Workflow Visualization
The following decision tree illustrates the logical progression from hazard assessment to PPE selection and emergency response.
PPE selection and spill response workflow for Azetidin-1-yl(oxolan-2-yl)methanone handling.
References
Substituted tetrahydrofuran-2-carboxamides as modulators of sodium channels (WO2022256702A1). Google Patents.
Laboratory Safety Guidance (OSHA 3404-11R) . Occupational Safety and Health Administration (OSHA). Available at:[Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. Available at:[Link]
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